Product packaging for (Z-Ala-Ala-Ala-Ala)2Rh110(Cat. No.:CAS No. 926-79-4)

(Z-Ala-Ala-Ala-Ala)2Rh110

カタログ番号: B1277396
CAS番号: 926-79-4
分子量: 302.33 g/mol
InChIキー: ZHRZLXZJVUFLNY-XAMCCFCMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tetraalanine is a tetrapeptide utilized in environmental and microbiological research to study the extracellular hydrolysis of peptides and the subsequent uptake of amino acids by microbial communities. Its hydrolysis in natural waters is a critical, rate-limiting step in the degradation of dissolved combined amino acids (DCAA) and the recycling of organic nitrogen. Research using Lucifer Yellow Anhydride (LYA)-labeled Tetraalanine (LYA-ALA4) has been applied in estuarine and marine settings to investigate how peptide structure influences hydrolysis rates and pathways, providing insights into organic matter dynamics in aquatic ecosystems . This product is For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N4O5 B1277396 (Z-Ala-Ala-Ala-Ala)2Rh110 CAS No. 926-79-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZLXZJVUFLNY-XAMCCFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-79-4
Record name Alanyl-alanyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI1804G4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Detection Principle of (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific fluorogenic substrate primarily utilized for the detection of neutrophil elastase activity. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the innate immune response by degrading proteins of invading pathogens.[1][2] However, excessive or unregulated neutrophil elastase activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant target for drug development.[1] This guide provides a comprehensive overview of the core principles underlying the use of this compound for the accurate and sensitive quantification of neutrophil elastase activity.

Core Detection Principle

The detection of neutrophil elastase activity using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and subsequent release. The substrate consists of two tetra-alanine peptide chains, each linked to a molecule of the fluorophore Rhodamine 110 (Rh110) via an amide bond. In its intact, bis-substituted form, the substrate is essentially non-fluorescent due to self-quenching of the two Rh110 molecules.[3]

Upon the introduction of neutrophil elastase, the enzyme specifically recognizes and cleaves the peptide bonds between the alanine (B10760859) residues. This enzymatic cleavage liberates the Rh110 molecules from their quenched state. The free Rhodamine 110 is a highly fluorescent compound, emitting a strong signal upon excitation. The intensity of the resulting fluorescence is directly proportional to the amount of cleaved substrate, and therefore, to the activity of the neutrophil elastase in the sample.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the this compound substrate and its cleavage product, Rhodamine 110.

Table 1: Spectral Properties

CompoundExcitation Wavelength (λex)Emission Wavelength (λem)
This compound (Intact)~498 nmNegligible
Rhodamine 110 (Cleavage Product)485 - 498 nm521 - 525 nm

Data compiled from multiple sources.[1][2][4]

Table 2: Physicochemical and Photophysical Properties

PropertyThis compound (Intact)Rhodamine 110 (Cleavage Product)
Molar Mass 1167.2 g/mol 366.38 g/mol
Fluorescence Quantum Yield (Φ) Essentially non-fluorescent0.91[4]
Extinction Coefficient (ε) at λmax Not reported~80,000 cm⁻¹M⁻¹ at 496 nm

Table 3: Michaelis-Menten Kinetic Parameters (Estimates)

ParameterExpected Range/Characteristics
Km Low micromolar (µM) range, indicating high affinity of the enzyme for the substrate.
kcat Expected to be high, reflecting efficient turnover of the substrate by the enzyme.
kcat/Km A high specificity constant is anticipated, signifying that this compound is a highly efficient substrate for neutrophil elastase.

Note: The actual kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.[5]

Experimental Protocols

The following are generalized protocols for a neutrophil elastase activity assay using this compound. It is recommended to optimize the assay for specific experimental conditions.

Protocol 1: In Vitro Enzyme Activity Assay

This protocol is suitable for measuring the activity of purified neutrophil elastase or for screening potential inhibitors.

Materials:

  • Purified human neutrophil elastase

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)[6]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of purified neutrophil elastase in Assay Buffer.

  • Prepare Samples: Dilute experimental samples (e.g., containing potential inhibitors) in Assay Buffer.

  • Prepare Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentration.

  • Assay Initiation: Add the neutrophil elastase standards and samples to the wells of the 96-well plate.

  • Add Substrate: To initiate the reaction, add the substrate working solution to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 10-60 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm.[6]

  • Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. Plot the Vmax of the standards against their concentrations to generate a standard curve. Calculate the neutrophil elastase activity in the samples by comparing their Vmax to the standard curve.

Protocol 2: Cell-Based Assay for Elastase Release

This protocol is designed to measure the release of neutrophil elastase from stimulated cells, such as neutrophils.

Materials:

  • Isolated neutrophils

  • Cell culture medium (e.g., RPMI)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound substrate

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed isolated neutrophils in a 96-well plate in cell culture medium.

  • Cell Stimulation: Treat the cells with a stimulant (e.g., PMA) or the experimental compound of interest and incubate for a specific period to induce elastase release.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released elastase.

  • Assay: In a new 96-well black plate, add the collected supernatant.

  • Add Substrate: Prepare the this compound substrate solution in Assay Buffer and add it to each well.

  • Incubation and Measurement: Follow steps 6-8 from Protocol 1 to measure and quantify the elastase activity in the cell supernatants.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving neutrophil elastase.

G Neutrophil Elastase Cleavage of this compound sub This compound (Non-fluorescent) prod Rhodamine 110 (Highly Fluorescent) sub->prod Enzymatic Cleavage ne Neutrophil Elastase ne->sub G Neutrophil Elastase in Inflammation Signaling NE Neutrophil Elastase PAR2 Protease-Activated Receptor 2 (PAR2) NE->PAR2 Cleavage and Activation MAPK p44/p42 MAPK (ERK1/2) PAR2->MAPK Activation Inflammation Pro-inflammatory Cytokine and Chemokine Production MAPK->Inflammation Upregulation G Neutrophil Elastase Role in NETosis Stimuli Pathogen or Inflammatory Stimuli Neutrophil Neutrophil Activation Stimuli->Neutrophil NE_translocation Neutrophil Elastase Translocation to Nucleus Neutrophil->NE_translocation Histone Histone Proteins NE_translocation->Histone Cleavage Chromatin Chromatin Decondensation Histone->Chromatin NET Neutrophil Extracellular Trap (NET) Formation Chromatin->NET G Experimental Workflow for Neutrophil Elastase Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Standards and Samples B Prepare Substrate Working Solution C Add Standards/Samples to 96-well Plate A->C D Add Substrate to Initiate Reaction B->D C->D E Incubate at 37°C D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Rate (Vmax) F->G H Generate Standard Curve G->H I Determine Sample Activity H->I

References

(Z-Ala-Ala-Ala-Ala)2Rh110 substrate for measuring elastase activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110 Substrate for Measuring Elastase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate this compound, its application in measuring elastase activity, and detailed protocols for its use. This substrate is a valuable tool for studying elastase activity in various contexts, including inflammation, chronic obstructive pulmonary disease (COPD), and other pathological conditions where elastase is implicated.

Introduction to this compound

This compound is a highly sensitive and specific substrate for assaying the activity of elastase, particularly human neutrophil elastase (HNE). The substrate consists of two tetra-alanine peptide chains linked to a central rhodamine 110 molecule. In its native state, the substrate is colorless and non-fluorescent. Upon cleavage by elastase, the highly fluorescent rhodamine 110 is released, providing a robust and easily detectable signal. This property makes it an excellent tool for high-throughput screening of elastase inhibitors and for quantifying elastase activity in biological samples.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C60H66N10O15
Molecular Weight 1167.2 g/mol
Appearance Crystalline solid
Excitation Wavelength (cleaved) ~485 nm
Emission Wavelength (cleaved) ~525 nm
Solubility Soluble in DMF and DMSO
Storage Store at -20°C, protected from light

Principle of the Assay

The measurement of elastase activity using this compound is based on a straightforward enzymatic reaction. The non-fluorescent substrate is specifically cleaved by active elastase at the peptide bonds. This two-step cleavage releases the rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the elastase activity in the sample.

G Substrate This compound (Non-fluorescent) Intermediate Mono-(Z-Ala-Ala-Ala-Ala)Rh110 (Fluorescent) Substrate->Intermediate Cleavage of first peptide chain Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Cleavage of second peptide chain Enzyme1 Elastase Enzyme1->Substrate Enzyme2 Elastase Enzyme2->Intermediate

Enzymatic cleavage of this compound by elastase.

Experimental Protocols

Below are detailed methodologies for measuring elastase activity using this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Reagent Preparation
  • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. However, the optimal pH for human neutrophil elastase can range from 7.5 to 8.5.

  • Substrate Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 1 mM stock solution can be prepared. Store this stock solution at -20°C, protected from light. The substrate is stable for at least 4 years when stored properly.[3]

  • Enzyme Solution: Prepare a stock solution of purified human neutrophil elastase in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5). The final concentration of the enzyme in the assay will depend on the specific activity of the enzyme preparation and the desired reaction rate.

  • Positive Control: A known concentration of active elastase.

  • Negative Control: Assay buffer without elastase.

Assay Procedure for Purified Enzyme

This protocol is suitable for determining the kinetic parameters of elastase or for screening potential inhibitors.

G A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Assay Buffer to 96-well plate A->B C Add Enzyme Solution B->C D Add Inhibitor/Vehicle (for screening) C->D E Pre-incubate at 37°C D->E F Initiate reaction by adding Substrate Solution E->F G Measure fluorescence kinetically (Ex: 485 nm, Em: 525 nm) F->G H Data Analysis (Calculate reaction rates) G->H

Workflow for in vitro elastase activity assay.
  • Plate Setup: Add assay buffer to the wells of a black 96-well microplate.

  • Enzyme Addition: Add the desired amount of elastase to each well. For inhibitor screening, add the test compounds at this stage.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.[4]

  • Reaction Initiation: Add the this compound substrate to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point is typically in the low micromolar range.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[5][6][7][8] Readings should be taken kinetically over a period of time (e.g., every minute for 30-60 minutes).

Assay Procedure for Biological Samples

This protocol can be adapted for measuring elastase activity in samples such as cell culture supernatants or lysates.[4][5]

  • Sample Preparation: Prepare the biological samples. If using cell lysates, ensure the lysis buffer is compatible with the assay conditions.

  • Plate Setup: Add the biological sample to the wells of a black 96-well microplate. Include appropriate controls, such as a sample with a known elastase inhibitor to confirm specificity.

  • Substrate Addition and Incubation: Add the this compound substrate to each well. Incubate the plate at 37°C for a fixed period (e.g., 1.5 hours).[4]

  • Fluorescence Measurement: After incubation, measure the end-point fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[4]

Key Experimental Parameters and Data

ParameterRecommended Range/ValueNotes
pH 7.5 - 8.5Human neutrophil elastase generally exhibits optimal activity in this range.
Temperature 37°CThis is the standard temperature for enzymatic assays involving human enzymes.[4][5]
Substrate Concentration VariesShould be optimized for each assay. For kinetic studies, a range of concentrations bracketing the Km value should be used.
Enzyme Concentration VariesShould be titrated to ensure a linear reaction rate over the desired time course.
Incubation Time VariesFor kinetic assays, continuous measurement is preferred. For endpoint assays, incubation times can range from 30 minutes to several hours.[4]
Limit of Detection Low ng/mL to pg/mL rangeRhodamine 110-based assays are generally very sensitive, with some studies reporting detection in the pg/mL range for other proteases.[1]

Data Analysis

For kinetic assays, the rate of the reaction (V) is determined from the slope of the linear portion of the fluorescence versus time plot. To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the reaction rates are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

% Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] * 100

G A Screening Library of Compounds B Primary Screen: Measure % inhibition at a single concentration A->B C Identify 'Hits' (Compounds with significant inhibition) B->C D Secondary Screen: Determine IC50 values for hits C->D E Characterize Mechanism of Inhibition (e.g., competitive, non-competitive) D->E

Logical workflow for elastase inhibitor screening.

Conclusion

The this compound substrate is a powerful and sensitive tool for the measurement of elastase activity. Its fluorogenic nature makes it well-suited for high-throughput screening and for the sensitive detection of elastase in various biological contexts. While detailed, publicly available kinetic data for this specific substrate with human neutrophil elastase is limited, the provided protocols and guidelines offer a solid foundation for its application in research and drug development. Further optimization of assay conditions is recommended to ensure the accuracy and reproducibility of results for specific experimental needs.

References

(Z-Ala-Ala-Ala-Ala)₂Rh110: An In-Depth Technical Guide for Fluorescence Microscopy of Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a highly sensitive fluorogenic substrate primarily utilized for the detection of elastase activity in various biological contexts. This non-fluorescent bis-amide derivative of rhodamine 110 undergoes a two-step enzymatic cleavage by elastase, yielding a highly fluorescent end product. This property makes it a valuable tool for in vitro and cell-based assays designed to screen for elastase inhibitors, study protease involvement in disease pathogenesis, and visualize protease activity using fluorescence microscopy.

Core Principles and Mechanism of Action

The substrate consists of two tetra-alanine peptide chains linked to the amino groups of a central rhodamine 110 molecule. The Z-group (benzyloxycarbonyl) serves as a protecting group for the N-terminus of the peptide chains. In its native state, the molecule is colorless and non-fluorescent. Upon interaction with elastase, a serine protease, the peptide bonds are sequentially cleaved.

The cleavage process occurs in two distinct steps:

  • First Cleavage: Elastase cleaves one of the tetra-alanine chains, resulting in the formation of a mono-amide intermediate, (Z-Ala-Ala-Ala-Ala)-Rh110. This intermediate product exhibits fluorescence.

  • Second Cleavage: The second tetra-alanine chain is subsequently cleaved from the mono-amide intermediate, releasing the free fluorophore, rhodamine 110. Rhodamine 110 possesses significantly stronger fluorescence compared to the mono-amide intermediate.

This sequential cleavage mechanism allows for the sensitive detection of elastase activity by monitoring the increase in fluorescence over time. The fluorescence signal is directly proportional to the rate of substrate hydrolysis.

Physicochemical and Spectral Properties

A comprehensive summary of the quantitative data for (Z-Ala-Ala-Ala-Ala)₂Rh110 and its cleavage products is presented below. It is important to note that specific kinetic parameters and the quantum yield of the mono-amide intermediate are not widely available in published literature and may need to be determined empirically for specific experimental conditions.

Property(Z-Ala-Ala-Ala-Ala)₂Rh110 (Substrate)(Z-Ala-Ala-Ala-Ala)-Rh110 (Intermediate)Rhodamine 110 (Final Product)
Molar Mass 1167.2 g/mol Not Applicable366.8 g/mol
Appearance Crystalline solidNot ApplicableOrange-red solid
Solubility Soluble in DMSO and DMFNot ApplicableSoluble in DMSO
Fluorescence Non-fluorescentFluorescentHighly fluorescent
Excitation Max (λex) Not Applicable~498 nm (estimated)[1]496-500 nm[2]
Emission Max (λem) Not Applicable~521 nm (estimated)[1]520-525 nm[3][4][5][6][7][8]
Quantum Yield (Φ) Not ApplicableData not available~0.9
Kinetic Parameters (Neutrophil Elastase)
KmData not availableNot ApplicableNot Applicable
kcatData not availableNot ApplicableNot Applicable

Experimental Protocols

In Vitro Elastase Activity Assay

This protocol provides a general framework for measuring elastase activity in a purified system or in complex biological samples like cell lysates or tissue homogenates.

Materials:

  • (Z-Ala-Ala-Ala-Ala)₂Rh110

  • Human Neutrophil Elastase (or other elastase source)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of (Z-Ala-Ala-Ala-Ala)₂Rh110 in DMSO (e.g., 1-10 mM). Protect from light and store at -20°C.

  • Enzyme Preparation: Prepare a stock solution of human neutrophil elastase in assay buffer. The final concentration will need to be optimized based on the specific activity of the enzyme preparation.

  • Reaction Setup:

    • In a 96-well black microplate, add the desired volume of assay buffer to each well.

    • Add the test compounds or vehicle control.

    • Add the elastase solution to all wells except the negative control (blank) wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate Reaction:

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10-100 µM).

    • Add the substrate working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~525 nm.

    • Record measurements kinetically over a desired time period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) or the endpoint fluorescence.

    • Compare the activity in the presence of test compounds to the vehicle control to determine the percent inhibition.

Cell-Based Neutrophil Elastase Release Assay

This protocol describes a method to measure the release of elastase from stimulated neutrophils.

Materials:

  • (Z-Ala-Ala-Ala-Ala)₂Rh110

  • Primary human neutrophils or a neutrophil-like cell line (e.g., HL-60)

  • Cell culture medium (e.g., RPMI)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or a specific chemoattractant)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Isolate primary neutrophils from whole blood or culture a neutrophil-like cell line according to standard protocols.

    • Resuspend the cells in an appropriate assay buffer at a determined concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup:

    • Add the cell suspension to the wells of a 96-well black microplate.

    • Add test compounds or vehicle control and pre-incubate for a desired period (e.g., 30 minutes at 37°C).

  • Cell Stimulation:

    • Add the stimulant (e.g., PMA to a final concentration of 10-100 nM) to the wells to induce neutrophil degranulation and elastase release.

    • Incubate for a period sufficient to allow for elastase release (e.g., 30-60 minutes at 37°C).

  • Elastase Activity Measurement:

    • Prepare a working solution of (Z-Ala-Ala-Ala-Ala)₂Rh110 in the assay buffer.

    • Add the substrate solution to each well.

  • Fluorescence Reading:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence from unstimulated cells.

    • Compare the fluorescence in wells with test compounds to the stimulated control to determine the effect on elastase release or activity.

Visualizations

Mechanism of Action

Mechanism_of_Action Substrate (Z-Ala-Ala-Ala-Ala)2Rh110 (Non-fluorescent) Intermediate (Z-Ala-Ala-Ala-Ala)-Rh110 (Fluorescent) Substrate->Intermediate First Cleavage Peptide1 Z-(Ala)4 Substrate->Peptide1 releases Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Second Cleavage Peptide2 Z-(Ala)4 Intermediate->Peptide2 releases Elastase1 Elastase Elastase1->Substrate Elastase2 Elastase Elastase2->Intermediate

Caption: Enzymatic cleavage of (Z-Ala-Ala-Ala-Ala)₂Rh110 by elastase.

In Vitro Assay Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Substrate Stock (in DMSO) F Add Substrate to Initiate Reaction A->F B Prepare Elastase Solution (in Assay Buffer) D Add Buffer, Test Compound, and Elastase to Plate B->D C Prepare Assay Buffer C->D E Pre-incubate at 37°C D->E E->F G Measure Fluorescence (Ex: 485 nm, Em: 525 nm) F->G H Analyze Data (Rate or Endpoint) G->H

Caption: Workflow for a typical in vitro elastase activity assay.

Neutrophil Elastase Signaling Pathway (Simplified)

NE_Signaling NE Neutrophil Elastase (NE) Receptor Cell Surface Receptor (e.g., PAR2, EGFR) NE->Receptor PKC Protein Kinase C (PKC) Receptor->PKC PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Transcription Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription PI3K->Transcription Response Cellular Response (Inflammation, Proliferation, etc.) Transcription->Response

Caption: A simplified overview of neutrophil elastase signaling pathways.

References

Probing Inflammation: A Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110 in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Application of a Key Fluorogenic Substrate in the Study of Inflammatory Diseases.

This technical guide provides an in-depth exploration of the fluorogenic substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, and its applications in quantifying neutrophil elastase (NE) activity in various inflammatory disease models. Neutrophil elastase is a serine protease that plays a critical role in the pathogenesis of a wide range of inflammatory conditions. The cleavage of this compound by active NE releases the highly fluorescent rhodamine 110 (Rh110), enabling sensitive and specific measurement of enzymatic activity. This guide offers detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of relevant biological pathways and workflows to aid researchers in leveraging this powerful tool.

Quantitative Data Summary

The following tables summarize quantitative data on neutrophil elastase activity measured using this compound or similar fluorogenic substrates in various inflammatory disease models. This data highlights the significant elevation of NE activity in inflamed tissues compared to control or healthy counterparts.

Table 1: Neutrophil Elastase Activity in a Murine Model of Colitis

Sample TypeModel/ConditionNE Activity (Fold Change vs. Control)NE Activity (RFU)Citation
FecesDSS-induced colitis-Significant increase in inflamed mice[1]
Colon TissueDSS-induced colitis-Significantly elevated in UC patients vs. healthy controls[2]

Table 2: Neutrophil Elastase Activity in a Murine Model of Acute Lung Injury

Sample TypeModel/ConditionNE Activity (nM)NE Activity (Fold Change vs. Control)Citation
Bronchoalveolar Lavage Fluid (BALF)LPS/fMLP-induced ALI164 (ALI) vs. 0 (Control)-[3]
Lung TissueBleomycin-induced pulmonary fibrosis-Increased in bleomycin-treated mice[4]
Bronchoalveolar Lavage Fluid (BALF)Bilateral Nephrectomy-induced ALINot detected-[5]

Table 3: Neutrophil Elastase Activity in Human Rheumatoid Arthritis

Sample TypeConditionNE ActivityCitation
Synovial FluidRheumatoid Arthritis vs. OsteoarthritisSignificantly elevated in RA[6]
Synovial FluidInflammatory vs. Traumatic ArthritisDetected in 79% of inflammatory effusions, absent in traumatic[7]
Synovial FluidRheumatoid ArthritisElastase inhibitory activity of α1-antitrypsin is depressed[8]

Experimental Protocols

Detailed methodologies for the application of this compound are crucial for reproducible and reliable results. Below are synthesized protocols for sample preparation and the neutrophil elastase activity assay.

Sample Preparation

a) Isolation of Neutrophils from Whole Blood:

A common method for isolating human neutrophils involves density gradient centrifugation.[9][10]

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.

  • The layer containing neutrophils and erythrocytes is then collected.

  • To lyse the remaining red blood cells, resuspend the cell pellet in a hypotonic lysis buffer.

  • Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in the desired medium for downstream applications.

b) Preparation of Bronchoalveolar Lavage Fluid (BALF):

This procedure is commonly used in animal models of lung injury.[3][5]

  • Euthanize the animal and expose the trachea.

  • Cannulate the trachea with an appropriate catheter.

  • Instill a known volume of sterile saline or PBS into the lungs and then gently aspirate the fluid.

  • Repeat the instillation and aspiration steps 2-3 times to maximize cell recovery.

  • Pool the collected fluid and centrifuge to pellet the cells. The supernatant can be stored for analysis of soluble components, and the cell pellet can be used for NE activity assays.

c) Preparation of Tissue Homogenates (e.g., Colon, Lung):

  • Excise the tissue of interest and wash with ice-cold PBS to remove any contaminants.

  • Weigh the tissue and homogenize in a suitable lysis buffer containing protease inhibitors (except for serine protease inhibitors if NE activity is to be measured).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble proteins, for the NE activity assay.

Neutrophil Elastase Activity Assay using this compound

This protocol is adapted from commercially available kits and research publications.[9][11]

  • Prepare a reaction buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl).

  • Prepare the this compound substrate solution by dissolving it in a suitable solvent like DMSO to make a stock solution, which is then diluted in the reaction buffer to the desired working concentration.

  • In a 96-well microplate, add the sample (e.g., cell lysate, BALF, tissue homogenate).

  • Include appropriate controls: a positive control with purified neutrophil elastase and a negative control with a specific NE inhibitor (e.g., sivelestat).

  • Add the this compound substrate solution to each well to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.

  • The rate of increase in fluorescence is proportional to the neutrophil elastase activity in the sample.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to neutrophil elastase in inflammation.

G cluster_workflow Experimental Workflow: NE Activity Assay Sample Sample (BALF, Synovial Fluid, Tissue Homogenate) NE Active Neutrophil Elastase Sample->NE Contains Substrate This compound (Non-fluorescent) Product Rhodamine 110 (Fluorescent) Substrate->Product NE->Product Cleaves Substrate Detection Fluorescence Detection (Ex: 490nm, Em: 520nm) Product->Detection Emits Light

Workflow for Neutrophil Elastase Activity Measurement.

G cluster_pathway Neutrophil Elastase Signaling in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Immune Complexes, Pathogens) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Degranulation Azurophilic Granule Degranulation Neutrophil_Activation->Degranulation NE_Release Neutrophil Elastase (NE) Release Degranulation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Leads to Cytokine_Processing Pro-inflammatory Cytokine Processing (e.g., pro-IL-1β) NE_Release->Cytokine_Processing Leads to PAR2_Activation Protease-Activated Receptor 2 (PAR2) Activation NE_Release->PAR2_Activation Leads to Inflammatory_Response Amplified Inflammatory Response ECM_Degradation->Inflammatory_Response Cytokine_Processing->Inflammatory_Response PAR2_Activation->Inflammatory_Response G cluster_isolation Neutrophil Isolation from Whole Blood Whole_Blood Anticoagulated Whole Blood Density_Gradient Density Gradient Centrifugation Whole_Blood->Density_Gradient Layer_Separation Layer Separation Density_Gradient->Layer_Separation Neutrophil_Layer Collect Neutrophil/ RBC Layer Layer_Separation->Neutrophil_Layer RBC_Lysis Red Blood Cell Lysis Neutrophil_Layer->RBC_Lysis Washing Wash and Resuspend Neutrophils RBC_Lysis->Washing Isolated_Neutrophils Isolated Neutrophils Washing->Isolated_Neutrophils

References

Specificity of (Z-Ala-Ala-Ala-Ala)2Rh110 for Diverse Elastase Types: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the specificity of the fluorogenic substrate (Z-Ala-Ala-Ala-Ala)2Rh110 for various types of elastase. Elastases, a subgroup of serine proteases, are pivotal in physiological and pathological processes, ranging from tissue remodeling and immune responses to the progression of inflammatory diseases and cancer. Consequently, the ability to accurately measure and differentiate the activity of various elastase types is crucial for both basic research and the development of targeted therapeutics. This document provides a comprehensive overview of the substrate's known interactions with different elastases, detailed experimental protocols for assessing its specificity, and a summary of the available, albeit limited, quantitative data. Furthermore, it visualizes key experimental workflows and the distinct signaling pathways of neutrophil and pancreatic elastases.

Introduction to Elastases and the this compound Substrate

Elastases are proteases capable of degrading elastin, a key protein of the extracellular matrix that imparts elasticity to tissues. The two most prominent types of elastase in humans are human neutrophil elastase (HNE) and pancreatic elastase (PE) .

  • Human Neutrophil Elastase (HNE): Found in the azurophilic granules of neutrophils, HNE is a key player in the innate immune response, where it helps degrade pathogens.[1] However, its dysregulation is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1][2] HNE exhibits a preference for cleaving peptide bonds after small, aliphatic amino acids, particularly valine and alanine (B10760859).

  • Pancreatic Elastase (PE): Secreted by the pancreas as an inactive zymogen (proelastase), PE is activated by trypsin in the duodenum.[3] Its primary function is the digestion of dietary proteins in the small intestine.[4][5] Reduced levels of fecal pancreatic elastase are a key diagnostic marker for exocrine pancreatic insufficiency (EPI).[2][3][6] Porcine pancreatic elastase, which shares significant homology with the human enzyme, is often used in research and is known to have a preference for cleaving after small hydrophobic amino acids like alanine.[7]

This compound is a fluorogenic substrate designed to measure elastase activity.[1] It consists of two tetra-alanine peptide chains linked to a rhodamine 110 (Rh110) fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide chains by an elastase, the highly fluorescent rhodamine 110 is released, and its fluorescence can be measured to quantify enzyme activity.[1]

Specificity and Kinetic Data

Based on the known substrate preferences of different elastases, a qualitative assessment of specificity can be inferred:

  • Human Neutrophil Elastase: Given its preference for alanine at the P1 position, HNE is expected to efficiently hydrolyze this compound. This is supported by its widespread use in HNE activity assays.[8][9]

  • Pancreatic Elastase: Pancreatic elastase also recognizes small hydrophobic residues, making it a likely candidate for cleaving this substrate. However, without direct comparative kinetic data, its efficiency relative to HNE remains unquantified.

  • Other Proteases: The specificity of this compound against other serine proteases, such as cathepsin G or proteinase 3, which are also found in neutrophils, has not been extensively documented in the available literature. Cross-reactivity with these and other proteases is a possibility that should be considered and addressed experimentally, for instance, by using specific inhibitors.

Quantitative Data Summary

Direct comparative kinetic data for this compound with different elastase types is not available in the reviewed literature. The following table is structured to present such data once it becomes available through experimentation.

Elastase TypeSourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human Neutrophil ElastaseHuman NeutrophilsData not availableData not availableData not available
Porcine Pancreatic ElastasePorcine PancreasData not availableData not availableData not available
Human Pancreatic ElastaseHuman PancreasData not availableData not availableData not available

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters (Km and kcat) of different elastase types with the this compound substrate. This protocol should be optimized for specific experimental conditions.

3.1. Materials and Reagents

  • Purified Human Neutrophil Elastase (HNE)

  • Purified Porcine Pancreatic Elastase (PPE) or Human Pancreatic Elastase (HPE)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Triton X-100)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm

  • Specific inhibitors for each elastase type (for validation of specificity)

3.2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare working solutions of each elastase in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well below to well above the anticipated Km value.

  • Enzyme Activity Assay:

    • To each well of a 96-well black microplate, add a fixed volume of the appropriate elastase working solution.

    • To initiate the reaction, add a corresponding volume of the substrate dilution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in fluorescence over time (kinetic mode) at excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Convert the fluorescence units to the concentration of the product (rhodamine 110) using a standard curve generated with known concentrations of rhodamine 110.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

    • The catalytic efficiency of the enzyme for the substrate is then determined by the kcat/Km ratio.

3.3. Workflow for Determining Elastase Specificity

G Workflow for Determining Elastase Specificity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrate, Buffers) dilutions Create Substrate Dilution Series reagents->dilutions plate Prepare 96-Well Plate dilutions->plate add_enzyme Add Elastase Solutions plate->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate measure Measure Fluorescence Kinetics add_substrate->measure velocity Calculate Initial Velocities (V₀) measure->velocity plot Plot V₀ vs. [S] velocity->plot fit Fit to Michaelis-Menten Equation plot->fit params Determine Km and kcat fit->params efficiency Calculate Catalytic Efficiency (kcat/Km) params->efficiency

Caption: A flowchart illustrating the key steps in determining the kinetic parameters of elastase activity.

Signaling Pathways

The distinct physiological roles of neutrophil elastase and pancreatic elastase are reflected in their divergent signaling pathways and cellular contexts.

4.1. Neutrophil Elastase Signaling in Inflammation

Neutrophil elastase released during inflammation can trigger a cascade of signaling events that perpetuate the inflammatory response. One such pathway involves the activation of protease-activated receptor-2 (PAR2), leading to downstream signaling through mitogen-activated protein kinases (MAPKs) like p44/42 MAPK, which in turn promotes inflammation and pain.[10][11] Furthermore, NE can stimulate the production of mucins, such as MUC1, in airway epithelial cells through a complex pathway involving protein kinase Cδ (PKCδ), reactive oxygen species (ROS), and tumor necrosis factor-α (TNF-α).[12]

G Neutrophil Elastase Inflammatory Signaling NE Neutrophil Elastase PAR2 PAR2 Activation NE->PAR2 PKC PKCδ Activation NE->PKC MAPK p44/42 MAPK Pathway PAR2->MAPK Inflammation Inflammation & Pain MAPK->Inflammation ROS ROS Production PKC->ROS TNF TNF-α Release ROS->TNF MUC1 MUC1 Gene Expression TNF->MUC1

Caption: Simplified signaling pathways initiated by neutrophil elastase in inflammation.

4.2. Pancreatic Elastase in Digestion

The "signaling" for pancreatic elastase is more of a digestive cascade. Its activation from proelastase by trypsin in the duodenum is a key initiating step. Once active, pancreatic elastase participates in the breakdown of dietary proteins into smaller peptides, which can then be further digested and absorbed by the intestinal lining.

G Pancreatic Elastase Digestive Cascade Proelastase Proelastase (from Pancreas) PE Active Pancreatic Elastase Proelastase->PE Activation Trypsin Trypsin (in Duodenum) Trypsin->PE Peptides Smaller Peptides PE->Peptides Digestion Proteins Dietary Proteins Proteins->Peptides Absorption Absorption by Intestine Peptides->Absorption

Caption: The activation and digestive function of pancreatic elastase in the small intestine.

Conclusion

This compound is a valuable tool for measuring elastase activity, particularly that of human neutrophil elastase. However, there is a clear need for further research to quantitatively determine its specificity across a broader range of elastase types, including pancreatic elastase. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to conduct such comparative studies. A more thorough understanding of the substrate's kinetic profile with different elastases will enhance its utility in both fundamental research and the development of specific diagnostic and therapeutic strategies targeting elastase-mediated pathologies.

References

(Z-Ala-Ala-Ala-Ala)2Rh110: A Comprehensive Technical Guide to its Spectral Properties and Fluorescence Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral and fluorescence properties of the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. This document details the core characteristics of this compound, outlines experimental protocols for its use, and presents key data in a structured format to facilitate its application in research and drug development.

Core Principles and Spectral Properties

This compound is a non-fluorescent bisamide derivative of rhodamine 110. It serves as a highly sensitive and specific substrate for elastase, a serine protease. The fundamental principle behind its use lies in the enzymatic cleavage of the alanine (B10760859) peptide chains by elastase. This two-step cleavage process sequentially removes the peptide chains, resulting in the formation of a fluorescent monoamide intermediate and, ultimately, the highly fluorescent rhodamine 110 (Rh110) molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity of elastase.

The substrate itself, this compound, is colorless and non-fluorescent. Upon enzymatic action, the resulting products exhibit distinct spectral properties.

Table 1: Spectral Properties of this compound and its Cleavage Products

CompoundStateExcitation Maximum (λex)Emission Maximum (λem)
This compoundUncagedColorless and Non-fluorescent-
(Z-Ala-Ala-Ala-Ala)-Rh110 (Monoamide)Partially Caged~498 nm[1]~521 nm[1]
Rhodamine 110 (Rh110)Fully Uncaged497 - 500 nm[2][3]520 - 522 nm[2][3]

Fluorescence Characteristics

Table 2: Fluorescence Characteristics of Rhodamine 110

PropertyValueSolvent/Conditions
Fluorescence Quantum Yield (Φ)Not explicitly found for Rh110, but a variant, ATTO Rho110, has a reported Φ of 0.80.-
Fluorescence Lifetime (τ)~2.99 - 4.0 ns[1][4]Water

Enzymatic Cleavage and Assay Workflow

The primary application of this compound is in the measurement of elastase activity, particularly neutrophil elastase. The workflow for such an assay is a critical aspect of its utility.

Enzymatic Cleavage Pathway

The enzymatic reaction proceeds in two steps, as illustrated below.

G Enzymatic Cleavage of this compound cluster_0 A This compound (Non-fluorescent) B (Z-Ala-Ala-Ala-Ala)-Rh110 (Fluorescent Monoamide) A->B Elastase C Rhodamine 110 (Highly Fluorescent) B->C Elastase

Enzymatic cleavage of this compound by elastase.
Experimental Assay Workflow

A typical experimental workflow for a neutrophil elastase activity assay using this compound involves sample preparation, reagent addition, incubation, and fluorescence measurement.

G Neutrophil Elastase Activity Assay Workflow cluster_0 A Sample Preparation (e.g., Neutrophil Isolation) B Addition of Assay Buffer A->B C Addition of this compound Substrate Solution B->C D Incubation C->D E Fluorescence Measurement (Ex: 485 nm, Em: 525 nm) D->E F Data Analysis E->F

General workflow for a neutrophil elastase activity assay.

Experimental Protocols

The following are generalized protocols for performing a neutrophil elastase activity assay using this compound, based on commercially available kits[1][5]. Researchers should optimize these protocols for their specific experimental conditions.

Reagent Preparation
  • Assay Buffer : Prepare a suitable assay buffer, typically a Tris-based buffer at a physiological pH (e.g., 100 mM Tris-HCl, pH 7.5).

  • Substrate Stock Solution : Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store protected from light at -20°C.

  • Working Substrate Solution : Immediately before use, dilute the substrate stock solution to the desired final concentration in the assay buffer.

In Vitro (Purified Enzyme) Assay Protocol
  • Prepare Standard Curve : Prepare a standard curve using known concentrations of purified neutrophil elastase.

  • Pipette Reagents : To the wells of a black 96-well plate, add the assay buffer, the purified elastase or sample, and any test compounds (inhibitors or activators).

  • Initiate Reaction : Add the working substrate solution to each well to initiate the enzymatic reaction.

  • Incubate : Incubate the plate at a controlled temperature (e.g., 37°C), protected from light, for a specified period.

  • Measure Fluorescence : Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 525 nm[6][7].

  • Data Analysis : Determine the elastase activity from the rate of fluorescence increase, referencing the standard curve.

Cell-Based Assay Protocol
  • Cell Culture and Treatment : Culture neutrophils or other relevant cell types and treat them with stimuli (e.g., PMA) or test compounds to induce elastase release.

  • Collect Supernatant : Centrifuge the cell suspension to pellet the cells and collect the supernatant containing the released elastase.

  • Perform Assay : Follow the In Vitro Assay Protocol (steps 2-6) using the collected cell supernatant as the sample.

Data Interpretation and Considerations

  • Fluorescence Increase : The rate of fluorescence increase is directly proportional to the elastase activity in the sample.

  • Controls : It is crucial to include appropriate controls, such as a no-enzyme control (blank), a positive control with known elastase activity, and a vehicle control for any test compounds.

  • Inhibitor Screening : For inhibitor screening, a known elastase inhibitor can be used as a positive control to validate the assay.

  • Inner Filter Effect : At high substrate or product concentrations, the inner filter effect can lead to non-linear fluorescence readings. It is important to work within the linear range of the assay.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the measurement of elastase activity. Its favorable spectral properties, particularly the large fluorescence turn-on upon enzymatic cleavage, make it a valuable tool for researchers in various fields, including immunology, inflammation, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in laboratory settings.

References

Unveiling the Molecular Architecture and Functional Dynamics of (Z-Ala-Ala-Ala-Ala)2Rh110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional application of the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.

Core Chemical and Physical Properties

This compound is a non-fluorescent molecule that becomes highly fluorescent upon cleavage by elastase.[1][2][3][4][5] This property makes it a valuable tool for detecting elastase activity in various biological contexts.[5][6] The molecule consists of two tetra-alanine peptide chains, each capped with a benzyloxycarbonyl (Z) group, linked to the rhodamine 110 fluorophore.

A summary of its key quantitative properties is presented in Table 1.

PropertyValue
Chemical Formula C60H66N10O15
Molecular Weight 1167.2 g/mol
CAS Number 149695-85-2
Purity ≥95%
Excitation Wavelength 485 nm
Emission Wavelength 525 nm
λmax 229, 234, 285 nm
Solubility DMF: 2 mg/ml; DMSO: 2 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml

Mechanism of Action: Fluorogenic Detection of Elastase

The fundamental principle behind the utility of this compound lies in its selective cleavage by elastase. In its intact, non-fluorescent state, the rhodamine 110 core is quenched by the attached peptide chains. Upon encountering elastase, the amide bonds linking the tetra-alanine peptides to the rhodamine 110 molecule are hydrolyzed. This enzymatic cleavage releases the highly fluorescent rhodamine 110, resulting in a detectable fluorescent signal that is directly proportional to the elastase activity.

The following diagram illustrates this enzymatic activation pathway.

G Figure 1. Enzymatic Activation of this compound cluster_0 Non-Fluorescent State cluster_1 Enzymatic Cleavage cluster_2 Fluorescent State Substrate This compound (Non-fluorescent) Elastase Elastase Substrate->Elastase Cleavage Product Rhodamine 110 (Highly fluorescent) Elastase->Product Peptide 2 x Z-Ala-Ala-Ala-Ala Elastase->Peptide

Figure 1. Enzymatic Activation of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are described in the following publication:

  • Johnson, A. F., Struthers, M. D., Pierson, K. B., et al. (1993). Nonisotopic DNA detection system employing elastase and a fluorogenic rhodamine substrate. Analytical Chemistry, 65(17), 2352-2359.[1][3]

A generalized workflow for a typical elastase activity assay using this substrate is outlined below.

G Figure 2. General Workflow for Elastase Activity Assay Start Start Prepare_Reagents Prepare Assay Buffer and This compound Solution Start->Prepare_Reagents Add_Sample Add Sample Containing Elastase Prepare_Reagents->Add_Sample Incubate Incubate at Optimal Temperature Add_Sample->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 525 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data to Determine Elastase Activity Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. General Workflow for Elastase Activity Assay

Applications in Research and Development

The specific and sensitive nature of this compound makes it a powerful tool for a variety of applications, including:

  • High-throughput screening: Identifying and characterizing inhibitors of elastase for therapeutic development.

  • Diagnostic assays: Quantifying elastase levels in biological samples as a biomarker for various inflammatory diseases.

  • Cell-based assays: Studying the role of elastase in cellular processes and disease models.[7]

Conclusion

This compound is a well-characterized and reliable fluorogenic substrate for the sensitive detection of elastase activity. Its robust chemical properties and clear mechanism of action make it an indispensable reagent for researchers and professionals working in diverse areas of life sciences and drug discovery. The data and protocols summarized in this guide provide a solid foundation for the successful application of this valuable research tool.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Neutrophil Elastase Activity using (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[3][4] Consequently, the activity of neutrophil elastase is a key biomarker for inflammatory processes, and the screening for its inhibitors is a significant area in drug discovery.[5][6]

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific fluorogenic substrate for neutrophil elastase.[7][8] This non-fluorescent bisamide derivative of rhodamine 110 is readily cell-permeable. In the presence of neutrophil elastase, the substrate is cleaved, releasing the highly fluorescent rhodamine 110 (Rh110).[7][8] The resulting increase in fluorescence intensity can be monitored in real-time using live-cell imaging techniques, providing a powerful tool to quantify neutrophil elastase activity at the single-cell level.[9]

These application notes provide a detailed protocol for the use of this compound in live-cell imaging to monitor neutrophil elastase activity.

Principle of Detection

The this compound substrate consists of two tetra-alanine peptide chains linked to a central rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide chains by neutrophil elastase, the quenching is relieved, and the rhodamine 110 core is released, resulting in a significant increase in fluorescence. The fluorescence can be detected using standard fluorescein (B123965) filter sets (Excitation/Emission: ~497 nm / ~520 nm).[7]

Data Presentation

Quantitative Data Summary
ParameterValueReference
Substrate Properties
Excitation Wavelength (λex)~497 nm[7]
Emission Wavelength (λem)~520 nm[7]
Live-Cell Imaging Parameters
Recommended Substrate Concentration1-10 µMGeneral guidance for similar probes
Typical Incubation Time30-60 minutesGeneral guidance for similar probes
Imaging Temperature37°C[10]
CO2 Concentration5%[10]
Expected Results
Fluorescence Fold-Change (Stimulated vs. Unstimulated)4 to 6-fold increase[11]
Inhibitor Data (Example)
InhibitorSivelestat (ONO-5046)[5]
IC50 (in vitro)40 nM[5]

Experimental Protocols

Live-Cell Imaging of Neutrophil Elastase Activity

This protocol describes the use of this compound to monitor neutrophil elastase activity in live cells using fluorescence microscopy.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells of interest (e.g., primary human neutrophils, HL-60, or U937 cells)

  • Black, clear-bottom 96-well imaging plates

  • Phosphate-buffered saline (PBS)

  • Neutrophil elastase inducer (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Neutrophil elastase inhibitor (e.g., Sivelestat)

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of imaging.

    • For suspension cells like neutrophils, use plates pre-coated with a suitable matrix (e.g., poly-L-lysine or fibrin) to promote adherence.[10]

    • Incubate the cells in a CO2 incubator at 37°C for 24-48 hours (for adherent cell lines) or as required for primary cells.

  • Compound Treatment (Optional):

    • To screen for inhibitors or study the effect of specific compounds, remove the culture medium and add fresh medium containing the test compounds at desired concentrations.

    • Include appropriate vehicle controls.

    • Incubate for the desired period (e.g., 1-4 hours).

  • Substrate Loading:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store unused stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Carefully remove the medium from the cell plate and add the substrate-containing medium to each well.

  • Induction of Neutrophil Elastase Activity (Optional):

    • To induce neutrophil elastase release, add an inducer such as PMA to the wells. A typical concentration range for PMA is 20-100 nM.

    • Include untreated control wells to measure basal elastase activity.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for substrate uptake and cleavage.

  • Live-Cell Imaging:

    • Place the plate in the fluorescence microscope equipped with an environmental chamber set to 37°C and 5% CO2.

    • Acquire images using a filter set appropriate for rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm).

    • Acquire images at multiple time points to monitor the kinetics of elastase activity.

  • Data Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity per cell or per well.

    • Subtract the background fluorescence from wells containing medium only.

    • Calculate the fold-change in fluorescence intensity in stimulated versus unstimulated cells, or in the presence and absence of inhibitors.

Visualizations

Signaling Pathway

Neutrophil_Elastase_Pathway cluster_extracellular Extracellular Space cluster_neutrophil Neutrophil Pathogen Pathogen (e.g., Bacteria) NE_active Active Neutrophil Elastase (NE) ECM Extracellular Matrix (e.g., Elastin) Tissue_Damage Tissue Damage NE_active->ECM degrades Degraded_Pathogen Pathogen Degradation NE_active->Degraded_Pathogen degrades Stimulus Inflammatory Stimulus (e.g., PMA, Pathogen) Activation Neutrophil Activation Stimulus->Activation Release Degranulation Activation->Release triggers Granule Azurophilic Granule (contains inactive NE) Granule->Release Release->NE_active releases

Caption: Neutrophil elastase signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24-48h) A->B C 3. Add Test Compounds (e.g., Inhibitors) B->C D 4. Add (Z-Ala)4Rh110 Substrate (1-10 µM) C->D E 5. Add Inducer (e.g., PMA) D->E F 6. Incubate (30-60 min) E->F G 7. Live-Cell Imaging (Fluorescence Microscopy) F->G H 8. Quantify Fluorescence Intensity G->H I 9. Analyze Data (Fold change, IC50) H->I

Caption: Live-cell imaging experimental workflow.

Substrate Activation Mechanism

Substrate_Activation Substrate This compound Non-fluorescent Product Rhodamine 110 Highly Fluorescent Substrate->Product Cleavage Enzyme Neutrophil Elastase Peptides 2 x Z-Ala-Ala-Ala-Ala peptides

Caption: this compound activation.

References

Application Notes and Protocols for Flow Cytometry Analysis of Neutrophil Elastase Activity using (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key effector molecule in the innate immune response.[1] Upon neutrophil activation, NE is released and plays a critical role in the degradation of microbial proteins and host tissue components.[1][2] Dysregulated NE activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the measurement of NE activity in neutrophils is of significant interest for both basic research and clinical drug development.

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly specific and sensitive fluorogenic substrate for neutrophil elastase.[4] This non-fluorescent bis-amide derivative of rhodamine 110 is selectively cleaved by NE, liberating the highly fluorescent rhodamine 110 molecule.[4] The resulting fluorescence can be measured to quantify NE activity. This document provides detailed application notes and protocols for the use of this compound in the analysis of intracellular and surface-expressed neutrophil elastase activity by flow cytometry.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by neutrophil elastase. In its uncleaved state, the substrate is colorless and non-fluorescent. Upon cleavage by NE, the highly fluorescent rhodamine 110 is released. The intensity of the fluorescence is directly proportional to the amount of active NE present in the sample. By using flow cytometry, the NE activity can be quantified on a single-cell basis within a heterogeneous cell population.

The spectral properties of the cleaved rhodamine 110 are ideal for detection by most flow cytometers, with an excitation maximum around 497 nm and an emission maximum around 520 nm.[4] This allows for easy integration into multi-color flow cytometry panels.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from flow cytometry analysis of neutrophil elastase activity. These are illustrative examples and actual results may vary depending on the experimental conditions, sample type, and instrumentation.

Table 1: Intracellular Neutrophil Elastase Activity in Peripheral Blood Mononuclear Cells (PBMCs)

Cell PopulationConditionMean Fluorescence Intensity (MFI) ± SD% NE-Positive Cells ± SD
NeutrophilsUnstimulated150 ± 255 ± 2%
NeutrophilsPMA (100 nM) stimulated850 ± 7565 ± 8%
MonocytesUnstimulated20 ± 5<1%
MonocytesPMA (100 nM) stimulated25 ± 8<1%
LymphocytesUnstimulated15 ± 4<1%
LymphocytesPMA (100 nM) stimulated18 ± 5<1%

Table 2: Neutrophil Elastase Activity in Different Disease Models

Sample GroupMean Fluorescence Intensity (MFI) of Neutrophils ± SD
Healthy Controls210 ± 40
Inflammatory Disease Model A680 ± 95
Inflammatory Disease Model B450 ± 60
Drug-Treated Model A320 ± 55

Experimental Protocols

Protocol 1: Measurement of Intracellular Neutrophil Elastase Activity

This protocol is designed for the measurement of intracellular NE activity in isolated neutrophils or whole blood.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate reconstitution

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., RPMI 1640)

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator

  • Fixation buffer (e.g., 2% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS)

  • Fluorescently conjugated antibodies for neutrophil identification (e.g., anti-CD16, anti-CD66b)

  • Flow cytometer

Procedure:

  • Neutrophil Preparation: Isolate neutrophils from whole blood using a preferred method (e.g., density gradient centrifugation) or use whole blood directly. Adjust the cell concentration to 1 x 10^6 cells/mL in cell culture medium.

  • Cell Stimulation (Optional): To induce NE release, stimulate neutrophils with an activator such as PMA (final concentration 20-100 nM) for 15-30 minutes at 37°C.[5][6] An unstimulated control should always be included.

  • Substrate Loading: Prepare a stock solution of this compound in DMSO. Dilute the substrate in cell culture medium to the desired final concentration (typically in the low micromolar range). Add the substrate to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.

  • Surface Staining: Wash the cells once with PBS. Resuspend the cells in a staining buffer containing fluorescently conjugated antibodies against neutrophil surface markers (e.g., CD16, CD66b) and incubate for 20-30 minutes on ice in the dark.

  • Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with fixation buffer for 15 minutes at room temperature. Wash the cells and then permeabilize with permeabilization buffer for 10 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells with PBS and resuspend in flow cytometry buffer. Acquire events on a flow cytometer. The rhodamine 110 fluorescence is typically detected in the FITC or equivalent channel (e.g., 530/30 nm bandpass filter).

Protocol 2: Measurement of Cell Surface-Associated Neutrophil Elastase Activity

This protocol is for the detection of NE activity on the surface of non-permeabilized neutrophils.

Materials:

  • Same as Protocol 1, excluding permeabilization buffer.

Procedure:

  • Neutrophil Preparation and Stimulation: Follow steps 1 and 2 from Protocol 1.

  • Substrate Incubation: Add the diluted this compound substrate directly to the live, stimulated cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Surface Staining: Wash the cells with PBS. Resuspend the cells in a staining buffer containing fluorescently conjugated antibodies against neutrophil surface markers and incubate for 20-30 minutes on ice in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in flow cytometry buffer. Analyze immediately on a flow cytometer.

Diagrams

Signaling Pathway for Neutrophil Elastase Release

G cluster_granule Azurophilic Granule GPCR GPCRs (e.g., fMLP-R) PLC PLC GPCR->PLC FcR Fc Receptors Rac2 Rac2 Activation FcR->Rac2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Exocytosis Exocytosis PKC->Exocytosis Ca_release->Exocytosis Rac2->Exocytosis Granule Azurophilic Granule (contains Neutrophil Elastase) Granule->Exocytosis NE_release Neutrophil Elastase Release Exocytosis->NE_release

Caption: Signaling pathways leading to neutrophil elastase release.

Experimental Workflow for Intracellular NE Activity

G start Start neutrophil_prep Neutrophil Preparation (Isolation or Whole Blood) start->neutrophil_prep stimulation Stimulation (optional) (e.g., PMA) neutrophil_prep->stimulation substrate Add this compound Incubate 37°C stimulation->substrate surface_stain Surface Antibody Staining (e.g., anti-CD16) substrate->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm flow_cytometry Flow Cytometry Analysis fix_perm->flow_cytometry end End flow_cytometry->end G start All Events singlets Singlets (FSC-A vs FSC-H) start->singlets live_cells Live Cells (Viability Dye) singlets->live_cells leukocytes Leukocytes (FSC-A vs SSC-A) live_cells->leukocytes granulocytes Granulocytes (High SSC-A) leukocytes->granulocytes neutrophils Neutrophils (CD16+ / CD66b+) granulocytes->neutrophils

References

Application Notes and Protocols for In Vivo Administration of (Z-Ala-Ala-Ala-Ala)2Rh110 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and imaging of the neutrophil elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, in mouse models. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data in a structured format to facilitate experimental design and execution.

Introduction

This compound is a non-fluorescent substrate that, upon cleavage by neutrophil elastase, releases the highly fluorescent compound rhodamine 110 (Rh110)[1][2][3]. This property makes it a valuable tool for in vivo imaging of neutrophil elastase activity, which is often associated with inflammatory processes. When administered systemically to a mouse model, this substrate can be used to detect and quantify neutrophil elastase activity in various tissues, providing insights into disease progression and the efficacy of therapeutic interventions.

Mechanism of Action

The fundamental principle behind the use of this compound lies in its specific enzymatic cleavage. In its native state, the rhodamine 110 molecule is quenched by the attached tetra-alanine peptide chains. Upon encountering neutrophil elastase, these peptides are cleaved, liberating the fluorescent Rh110. The resulting fluorescence can be detected using standard in vivo imaging systems.

cluster_before Before Cleavage cluster_after After Cleavage Substrate This compound (Non-fluorescent) Neutrophil_Elastase Neutrophil Elastase Substrate->Neutrophil_Elastase Cleavage Product Rhodamine 110 (Fluorescent) Peptides Z-Ala-Ala-Ala-Ala Peptides Neutrophil_Elastase->Product Neutrophil_Elastase->Peptides

Figure 1: Mechanism of this compound activation.

Experimental Protocols

While specific in vivo data for this compound is not extensively published, the following protocols are based on established methods for intravenous administration of fluorescent probes and the known properties of rhodamine-based compounds in mice[4][5][6][7].

Preparation of this compound for Injection
  • Reconstitution: Dissolve this compound powder in a minimal amount of dimethylformamide (DMF)[2].

  • Dilution: Further dilute the stock solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final concentration of DMF should be minimized (ideally less than 5% of the total injection volume) to avoid toxicity.

  • Final Concentration: The final concentration of the substrate should be determined based on the desired dose and a maximum injection volume of 200 µL for intravenous administration in mice[6].

Administration Route: Intravenous Injection

Intravenous (IV) injection is the recommended route for systemic delivery and rapid distribution of the substrate. The two common methods are tail vein and retro-orbital injection.

A. Tail Vein Injection

  • Animal Restraint: Properly restrain the mouse using a suitable restraint device.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

  • Administration: Slowly inject the prepared substrate solution. Successful injection will be indicated by the absence of resistance and no swelling at the injection site.

  • Post-injection: Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

B. Retro-orbital Injection

Note: This procedure requires proper training and is performed on anesthetized animals.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)[6].

  • Positioning: Position the anesthetized mouse in lateral recumbency.

  • Injection: Gently retract the skin around the eye to cause the eyeball to protrude slightly. Insert a 27-30 gauge needle at a 45-degree angle into the medial canthus, behind the eyeball.

  • Administration: Slowly inject the substrate solution into the retro-orbital sinus.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis Reconstitute Reconstitute in DMF Dilute Dilute in PBS/Saline Reconstitute->Dilute Final_Dose Prepare Final Dose Dilute->Final_Dose Restrain Restrain/Anesthetize Mouse Final_Dose->Restrain Inject Intravenous Injection (Tail Vein or Retro-orbital) Restrain->Inject Image In Vivo Imaging Inject->Image Analyze Data Analysis Image->Analyze

Figure 2: Experimental workflow for in vivo administration and imaging.

In Vivo Imaging
  • Imaging System: Use an in vivo imaging system (IVIS) equipped with the appropriate filters for rhodamine 110 (Excitation: ~497 nm, Emission: ~520 nm)[1].

  • Anesthesia: Anesthetize the mouse prior to and during imaging to prevent movement artifacts.

  • Image Acquisition: Acquire images at various time points post-injection to determine the optimal window for signal detection. Based on the pharmacokinetics of similar rhodamine compounds, imaging can be initiated shortly after injection and continued for several hours[8].

  • Data Analysis: Quantify the fluorescent signal in the region of interest (ROI) and normalize it to a background region.

Quantitative Data Summary

The following tables provide suggested starting parameters for in vivo studies using this compound. These values should be optimized for specific experimental conditions and mouse models.

ParameterRecommended Starting PointNotes
Dose 1-10 mg/kgStart with a lower dose and titrate up as needed.
Injection Volume 100-200 µLDo not exceed 200 µL for intravenous injection.
Vehicle Sterile PBS or SalineEnsure the final concentration of any organic solvent (e.g., DMF) is minimal.
Administration Route Intravenous (Tail Vein or Retro-orbital)Tail vein is generally preferred for conscious animals.

Table 1: Recommended Dosing and Administration Parameters

ParameterWavelength/TimeNotes
Excitation Wavelength ~497 nmOptimize based on the specific imaging system's filters.
Emission Wavelength ~520 nmOptimize based on the specific imaging system's filters.
Imaging Time Points 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr post-injectionA time-course experiment is crucial to determine peak signal and clearance.

Table 2: In Vivo Imaging Parameters for Rhodamine 110 Detection

Considerations and Troubleshooting

  • Mouse Strain: The choice of mouse strain can impact imaging results. Albino or hairless mice are often preferred for optical imaging to minimize light absorption and scattering by fur and skin pigmentation[9].

  • Biodistribution: Rhodamine-based compounds can accumulate in organs such as the liver and kidneys, which are involved in metabolism and excretion[4]. This should be considered when analyzing biodistribution and signal localization.

  • Controls: Include a control group of animals that do not have the inflammatory condition being studied to establish baseline fluorescence. Additionally, a vehicle-only control group should be included to account for any background signal from the injection vehicle.

  • Specificity: To confirm that the fluorescent signal is due to neutrophil elastase activity, consider using a specific neutrophil elastase inhibitor as a negative control.

By following these guidelines, researchers can effectively utilize this compound for the in vivo assessment of neutrophil elastase activity in various mouse models of disease.

References

Application Note: Data Analysis Workflow for (Z-Ala-Ala-Ala-Ala)2Rh110 Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated NE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[3] Consequently, the measurement of NE activity serves as a key biomarker for neutrophil activation and inflammatory processes.[4]

The substrate (Z-Ala-Ala-Ala-Ala)2Rh110 is a highly specific, non-fluorescent molecule designed for the sensitive detection of NE activity.[5] When cleaved by active NE, it releases the potent fluorophore Rhodamine 110 (Rh110), which emits a bright green fluorescence.[1] This fluorogenic reaction allows for the real-time visualization and quantification of NE activity in live-cell imaging and other fluorescence-based assays.[5] This document provides a detailed protocol for using this substrate and a comprehensive workflow for the subsequent image data analysis.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by neutrophil elastase. The substrate itself is non-fluorescent. The cleavage event liberates Rhodamine 110, a compound that is highly fluorescent upon excitation.[5] The intensity of the fluorescence is directly proportional to the amount of NE activity. The fluorescence of Rhodamine 110 can be measured with an excitation wavelength of approximately 485-500 nm and an emission wavelength of 522-525 nm.[5][6]

G cluster_assay Assay Principle Substrate This compound (Non-Fluorescent) Cleavage Proteolytic Cleavage Substrate->Cleavage NE Neutrophil Elastase (Active Enzyme) NE->Cleavage Product Rhodamine 110 (Highly Fluorescent) Cleavage->Product G cluster_workflow Image Data Analysis Workflow Acquisition 1. Image Acquisition (Raw, Uncompressed Images) Preprocessing 2. Image Pre-processing Acquisition->Preprocessing Segmentation 3. Image Segmentation Preprocessing->Segmentation Detail_Pre • Background Subtraction • Noise Reduction Preprocessing->Detail_Pre Quantification 4. Fluorescence Quantification Segmentation->Quantification Detail_Seg • Thresholding • Define Regions of Interest (ROIs) Segmentation->Detail_Seg Analysis 5. Data Normalization & Statistical Analysis Quantification->Analysis Detail_Quant • Measure Mean Fluorescence Intensity (MFI) • Measure Area of Fluorescence Quantification->Detail_Quant Detail_Analysis • Corrected Total Cell Fluorescence (CTCF) • Comparison between conditions Analysis->Detail_Analysis G cluster_pathway Simplified Neutrophil Activation & NE Release Stimuli Inflammatory Stimuli (e.g., PMA, fMLP, Pathogens) Receptor Receptor Binding Stimuli->Receptor PKC PKC Activation Receptor->PKC ROS ROS Production PKC->ROS Granules Azurophilic Granule Mobilization ROS->Granules Release Neutrophil Elastase Release Granules->Release Substrate This compound Release->Substrate Signal Fluorescent Signal Substrate->Signal

References

Application Notes and Protocols for High-Throughput Screening of Neutrophil Elastase Inhibitors using (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the fluorogenic substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, in a high-throughput screening (HTS) assay to identify inhibitors of human neutrophil elastase.

Introduction

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HNE is released into the extracellular space where it plays a role in the degradation of invading pathogens. However, unregulated HNE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, HNE has emerged as a significant therapeutic target for the development of new anti-inflammatory drugs.

The this compound substrate is a highly sensitive and specific fluorogenic molecule for detecting elastase activity. In its native state, the molecule is non-fluorescent. Upon cleavage by elastase, the highly fluorescent rhodamine 110 (Rh110) is released, which can be quantified to determine enzyme activity.[1][2][3][4][5][6] This assay is readily adaptable to a high-throughput format, making it suitable for screening large compound libraries to identify potential HNE inhibitors.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by human neutrophil elastase. The cleavage reaction liberates rhodamine 110, a highly fluorescent compound. The rate of fluorescence increase is directly proportional to the elastase activity. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence generation.

G cluster_reaction Enzymatic Reaction Substrate This compound (Non-fluorescent) Product Rhodamine 110 (Highly Fluorescent) Substrate->Product Cleavage Enzyme Human Neutrophil Elastase Enzyme->Substrate Inhibitor Potential Inhibitor Inhibitor->Enzyme Inhibition

Caption: Principle of the fluorogenic elastase assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Human Neutrophil Elastase (HNE)Reputable Vendore.g., Sigma-Aldrich-80°C
This compound SubstrateReputable Vendore.g., Cayman Chemical-20°C
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)In-house preparationN/A4°C
Dimethyl Sulfoxide (DMSO), HTS gradeReputable Vendore.g., Sigma-AldrichRT
384-well, black, flat-bottom platesReputable Vendore.g., CorningRT

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. Filter sterilize and store at 4°C.

  • HNE Working Solution: Dilute the HNE stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve.

  • Substrate Working Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in assay buffer to the desired final concentration. The optimal concentration is typically at or near the Km value for HNE.

  • Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate 384-well plates.

HTS Assay Workflow

G cluster_workflow High-Throughput Screening Workflow start Start: Compound Library dispense_compounds Dispense Compounds (e.g., 100 nL) start->dispense_compounds dispense_enzyme Add HNE Solution (e.g., 10 µL) dispense_compounds->dispense_enzyme pre_incubation Pre-incubate (e.g., 15 min at RT) dispense_enzyme->pre_incubation dispense_substrate Add Substrate Solution (e.g., 10 µL) pre_incubation->dispense_substrate incubation Incubate (e.g., 30 min at RT) dispense_substrate->incubation read_plate Read Fluorescence (Ex/Em = 485/525 nm) incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End: Hit Identification data_analysis->end

Caption: High-throughput screening workflow for HNE inhibitors.

Protocol Steps:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control (a known elastase inhibitor), and negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add the HNE working solution (e.g., 10 µL) to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the substrate working solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.[3][4][5][6]

Data Analysis

The following calculations are used to determine the efficacy of the test compounds:

  • Percentage of Inhibition: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)] * 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

  • Z'-factor: The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay. Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Quantitative Data Summary

The following tables provide representative data for an HTS assay for HNE inhibitors.

Table 1: HTS Assay Parameters

ParameterValue
Plate Format384-well
Assay Volume20 µL
HNE Concentration5 nM
This compound Concentration10 µM
Incubation Time30 minutes
Incubation TemperatureRoom Temperature (25°C)
Excitation Wavelength485 nm
Emission Wavelength525 nm

Table 2: Representative IC50 Values for Control Compounds

CompoundIC50 (nM)
Sivelestat (Positive Control)50
Compound X120
Compound Y850

Signaling Pathway

G cluster_pathway Neutrophil Activation and Elastase Release Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Stimuli->Neutrophil Activation Neutrophil Activation Neutrophil->Activation Degranulation Azurophilic Granule Degranulation Activation->Degranulation Elastase_Release Neutrophil Elastase Release Degranulation->Elastase_Release Tissue_Damage Extracellular Matrix Degradation & Tissue Damage Elastase_Release->Tissue_Damage

Caption: Simplified pathway of neutrophil elastase release.

This simplified diagram illustrates the process of neutrophil activation by inflammatory stimuli, leading to the degranulation of azurophilic granules and the subsequent release of neutrophil elastase. The released elastase can then contribute to tissue damage by degrading components of the extracellular matrix. The HTS assay described herein aims to identify compounds that can inhibit this final enzymatic step.

References

Troubleshooting & Optimization

How to reduce background fluorescence with (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)₂Rh110. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for reducing background fluorescence and optimizing your experimental results.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the specific signal from elastase activity, reducing the sensitivity and reliability of your assay. Below are common causes and solutions presented in a question-and-answer format.

Q1: My "no enzyme" control well shows a high fluorescent signal. What could be the cause?

A: This issue often points to premature cleavage of the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate or the presence of interfering substances.

  • Potential Cause 1: Substrate Instability and Spontaneous Hydrolysis. The (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate can undergo spontaneous, non-enzymatic hydrolysis, releasing the fluorescent Rhodamine 110 (Rh110) molecule. This is exacerbated by improper storage and handling.

    • Solution: Always prepare the substrate solution fresh, just before adding it to your assay plate.[1] If you are not using the entire vial of substrate at once, store the remainder at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Contamination of Reagents. Buffers or water used to prepare reagents may be contaminated with other proteases or fluorescent compounds.

    • Solution: Use high-purity, sterile water and reagents. Prepare fresh buffers for each experiment and filter them if necessary.

  • Potential Cause 3: Autofluorescence from Assay Plate. The type of microplate used can contribute to background fluorescence.

    • Solution: Use black-walled, clear-bottom microplates specifically designed for fluorescence assays. These plates minimize well-to-well crosstalk and reduce background readings.

Q2: I observe high background fluorescence only in wells containing my biological sample (e.g., cell lysate, plasma), even without enzyme stimulation. Why is this happening?

A: Biological samples are complex mixtures and can introduce autofluorescence or non-specific enzymatic activity.

  • Potential Cause 1: Endogenous Autofluorescence. Many biological molecules, such as NADH, riboflavin, and collagen, naturally fluoresce in the same spectral range as Rhodamine 110 (green spectrum).[2] Dead cells are also a significant source of autofluorescence.

    • Solution: Include a "sample only" control (without the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate) to quantify the inherent autofluorescence of your sample. Subtract this value from your experimental readings. For cell-based assays, ensure high cell viability and consider using a viability dye to gate out dead cells if using flow cytometry.[2]

  • Potential Cause 2: Non-Specific Protease Activity. Other proteases in your sample may be capable of cleaving the substrate.

    • Solution: To confirm that the signal is from neutrophil elastase, run a parallel experiment including a specific neutrophil elastase inhibitor. A significant reduction in fluorescence in the presence of the inhibitor confirms the signal is elastase-specific.

  • Potential Cause 3: Components in Lysis or Assay Buffers. Certain detergents, like SDS found in RIPA buffer, can denature the elastase enzyme and may interfere with the assay.

    • Solution: If preparing your own buffers, avoid harsh detergents. If using a commercial lysis buffer, ensure it is compatible with downstream enzymatic assays. When in doubt, a buffer exchange step may be necessary.

Q3: My signal-to-noise ratio is low, making it difficult to detect small changes in elastase activity. How can I improve it?

A: A low signal-to-noise ratio means the specific signal is not sufficiently above the background. Optimizing assay parameters is key.

  • Potential Cause 1: Sub-optimal Substrate Concentration. Using a substrate concentration that is too high can lead to increased background without a proportional increase in specific signal.

    • Solution: Perform a substrate concentration titration to find the optimal concentration that provides the best balance between a robust signal and low background for your specific experimental conditions.

  • Potential Cause 2: Incorrect Incubation Time. Incubation times that are too long can allow for the accumulation of background signal from non-enzymatic hydrolysis or low levels of non-specific protease activity.

    • Solution: Optimize the incubation time by performing a time-course experiment. Measure the fluorescence at several time points to identify the window where the specific signal is strong and the background is still low. Kinetic measurements are often preferable to endpoint assays.

  • Potential Cause 3: Incorrect Instrument Settings. Improperly set excitation and emission wavelengths or gain settings can negatively impact signal detection.

    • Solution: Ensure your plate reader is set to the correct wavelengths for Rhodamine 110 (Excitation: ~485-500 nm, Emission: ~520-530 nm).[1][3][4] Optimize the gain setting using a positive control well to maximize the signal without saturating the detector.

Frequently Asked Questions (FAQs)

Q: What is (Z-Ala-Ala-Ala-Ala)₂Rh110 and how does it work? A: (Z-Ala-Ala-Ala-Ala)₂Rh110 is a fluorogenic substrate used to measure the activity of neutrophil elastase.[5][6][7] The substrate itself is colorless and non-fluorescent. In the presence of elastase, the enzyme cleaves the peptide chains (Ala-Ala-Ala-Ala) from the Rhodamine 110 (Rh110) core. This cleavage releases the highly fluorescent Rh110 molecule, and the resulting fluorescence is directly proportional to the enzyme's activity.[5][6][8]

Q: What are the optimal excitation and emission wavelengths for the product of this assay? A: The fluorescent product, Rhodamine 110, has an excitation maximum around 498 nm and an emission maximum around 521 nm.[9] For practical use in plate readers, filter sets with an excitation of 485 nm and emission of 525 nm are commonly used.[5][6]

Q: How should I store the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate? A: The lyophilized powder should be stored at -20°C, protected from light.[1] Once reconstituted (typically in DMF or DMSO), it is recommended to aliquot the solution and store it at -20°C to avoid multiple freeze-thaw cycles.[1] Always prepare the final working solution fresh before each experiment.

Q: Can I use this substrate in live cells? A: Yes, rhodamine 110-based substrates can be used in cell-based assays to measure extracellular or intracellular elastase activity. For live-cell imaging, ensure you are using an appropriate, phenol (B47542) red-free imaging medium, as phenol red can contribute to background fluorescence.

Q: Why is the substrate designed with two peptide chains (a symmetric substrate)? A: (Z-Ala-Ala-Ala-Ala)₂Rh110 is a symmetric, or bis-amide, substrate. The enzymatic reaction is a two-step process where the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the fully fluorescent Rhodamine 110.[10] This design can lead to a significant amplification of the fluorescent signal.[10] However, it's important to be aware that this two-step cleavage can complicate kinetic analysis.[5][10]

Experimental Protocols & Data

Protocol 1: General Assay for Neutrophil Elastase Activity

This protocol provides a general workflow for measuring neutrophil elastase activity in samples like purified enzyme preparations or cell culture supernatants.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Reconstitute the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate in DMF or DMSO to create a concentrated stock solution.

    • Prepare a fresh working solution of the substrate by diluting the stock solution in the assay buffer to the final desired concentration. Protect from light.

  • Plate Setup:

    • Add samples (e.g., cell supernatant, purified enzyme) to the wells of a black, clear-bottom 96-well plate.

    • Include the following controls:

      • No-Enzyme Control: Assay buffer only (to measure substrate hydrolysis).

      • Sample Autofluorescence Control: Sample only, with no substrate added.

      • Positive Control: A known concentration of purified neutrophil elastase.

      • Inhibitor Control (optional): Sample pre-incubated with a specific neutrophil elastase inhibitor.

  • Assay Initiation and Measurement:

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 485/525 nm) every 1-2 minutes for a period of 30-60 minutes (kinetic mode). Alternatively, incubate for a fixed period and take a single endpoint reading.

Data Summary Tables

Table 1: Recommended Settings for Fluorescence Detection

Parameter Recommended Value
Excitation Wavelength 485 - 500 nm
Emission Wavelength 520 - 530 nm
Assay Plate Type Black, clear-bottom

| Assay Temperature | 37°C |

Table 2: Troubleshooting Summary

Issue Potential Cause Recommended Solution
High "No Enzyme" Control Substrate hydrolysis Prepare substrate fresh, store stock at -20°C.
High "Sample" Background Autofluorescence Include "sample only" control and subtract value.
Non-specific cleavage Use a specific elastase inhibitor as a control.

| Low Signal-to-Noise Ratio | Sub-optimal parameters | Titrate substrate concentration and optimize incubation time. |

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition P1 Prepare Assay Buffer A1 Add Samples/Controls to 96-well Plate P1->A1 P2 Prepare Substrate Working Solution (Fresh) A2 Initiate Reaction: Add Substrate Solution P2->A2 P3 Prepare Samples & Controls P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 R1 Measure Fluorescence (Ex: 485nm, Em: 525nm) A3->R1 R2 Analyze Data (Subtract Background) R1->R2

Caption: Workflow for the (Z-Ala-Ala-Ala-Ala)₂Rh110 elastase activity assay.

Signaling Pathway: Substrate Cleavage

G sub (Z-Ala-Ala-Ala-Ala)₂Rh110 (Non-Fluorescent) int Mono-amide Intermediate (Fluorescent) sub->int 1st Cleavage enzyme Neutrophil Elastase enzyme->sub enzyme->int prod Rhodamine 110 (Highly Fluorescent) int->prod 2nd Cleavage

Caption: Enzymatic cleavage of the symmetric (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate.

Troubleshooting Logic

G start High Background Fluorescence? q1 Is 'No Enzyme' Control High? start->q1 Yes end Optimize Assay Parameters: - Substrate Concentration - Incubation Time start->end No sol1 Check Substrate Stability (Prepare Fresh) Use Proper Assay Plate q1->sol1 Yes q2 Is 'Sample' Control High? q1->q2 No sol2 Measure & Subtract Autofluorescence Use Specific Inhibitor Control q2->sol2 Yes q2->end No

Caption: Decision tree for troubleshooting high background fluorescence.

References

(Z-Ala-Ala-Ala-Ala)2Rh110 photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z-Ala-Ala-Ala-Ala)2Rh110, a fluorogenic substrate for neutrophil elastase. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this substrate for accurate and reproducible experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a non-fluorescent substrate that can be selectively cleaved by neutrophil elastase. Upon cleavage, it releases the highly fluorescent compound rhodamine 110 (Rh110), which can be detected by fluorescence microscopy or a fluorescence plate reader. This substrate is commonly used to measure the activity of neutrophil elastase in various biological samples, including cell lysates and purified enzyme preparations.

Q2: What are the spectral properties of the cleavage product, rhodamine 110?

A2: The fluorescent product, rhodamine 110, has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.

Q3: What is photobleaching and why is it a concern when using this compound?

A3: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, in this case, rhodamine 110, upon exposure to excitation light.[1] This leads to a decrease in fluorescence intensity over time, which can significantly impact the quantification of elastase activity and the quality of fluorescence microscopy images.

Q4: What are the primary mechanisms of rhodamine 110 photobleaching?

A4: The primary mechanism of photobleaching for rhodamine dyes involves the transition of the fluorophore from its excited singlet state to a long-lived, highly reactive triplet state. In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically modify the fluorophore, rendering it non-fluorescent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of fluorescence signal during imaging Photobleaching of rhodamine 110- Reduce the intensity of the excitation light by using neutral density filters. - Decrease the exposure time to the minimum required for adequate signal detection. - For fixed samples, use an antifade mounting medium. - For live-cell imaging, use an imaging medium containing an oxygen scavenger system or a commercial live-cell antifade reagent.
High background fluorescence Autofluorescence from cells or media- Image a control sample without the this compound substrate to determine the level of background fluorescence. - Use a buffer with reduced autofluorescence. - If possible, use a spectral imaging system to unmix the specific rhodamine 110 signal from the background.
No or low fluorescence signal - Inactive enzyme - Incorrect buffer conditions (pH, ionic strength) - Substrate degradation- Ensure the enzyme is active by using a positive control. - Optimize the buffer conditions for your specific elastase. - Store the this compound substrate protected from light and moisture as recommended by the supplier. Prepare fresh working solutions before each experiment.
Inconsistent results between experiments - Variation in incubation times - Pipetting errors - Fluctuation in light source intensity- Use a timer to ensure consistent incubation periods. - Calibrate pipettes regularly and use proper pipetting techniques. - Allow the microscope's light source to warm up and stabilize before acquiring images or measurements.

Quantitative Data

Table 1: Photophysical Properties of Rhodamine 110

PropertyValueSolvent
Excitation Maximum~496 nmAqueous Buffer
Emission Maximum~520 nmAqueous Buffer
Fluorescence Quantum Yield~0.8 - 0.9Water
Fluorescence Lifetime~3.9 - 4.2 nsWater/Methanol

Table 2: Comparison of Antifade Reagents for Rhodamine Dyes

Antifade ReagentKey FeaturesConsiderations
p-Phenylenediamine (PPD) Highly effective at reducing fading for many fluorophores.Can cause initial quenching of fluorescence and may not be compatible with all dyes.
n-Propyl gallate (NPG) Offers good protection against photobleaching.Can be difficult to dissolve and may crystallize over time.
1,4-diazabicyclo[2.2.2]octane (DABCO) A good general-purpose antifade agent.Less effective than PPD for some fluorophores.
Vectashield® A commercial mounting medium with antifade properties. Shown to significantly increase the photostability of rhodamine derivatives.May cause initial quenching of some fluorophores.
ProLong® Gold Antifade Mountant A commercial mounting medium known for its strong antifade properties and low background.Requires curing time.
Trolox A water-soluble antioxidant that can be used in live-cell imaging to reduce phototoxicity and photobleaching.Effectiveness can be cell-type and condition-dependent.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Activity Assay

This protocol is a general guideline for measuring neutrophil elastase activity using this compound in a 96-well plate format.

Materials:

  • This compound substrate

  • Purified neutrophil elastase or cell lysate containing elastase

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to the desired working concentration in Assay Buffer immediately before use. Protect from light.

  • Add your enzyme sample (purified elastase or cell lysate) to the wells of the 96-well plate.

  • To initiate the reaction, add the this compound working solution to each well.

  • Immediately start measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • For a negative control, use wells containing the substrate and Assay Buffer without the enzyme.

  • The rate of increase in fluorescence is proportional to the elastase activity.

Protocol 2: Cellular Imaging of Elastase Activity

This protocol provides a general workflow for visualizing elastase activity in live or fixed cells.

Materials:

  • Cells of interest cultured on coverslips or in imaging dishes

  • This compound substrate

  • Live-cell imaging medium or Phosphate-Buffered Saline (PBS)

  • (For fixed cells) Fixative (e.g., 4% paraformaldehyde) and antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for rhodamine 110

Procedure for Live-Cell Imaging:

  • Wash the cells with pre-warmed live-cell imaging medium or PBS.

  • Prepare a working solution of this compound in the imaging medium.

  • Replace the medium on the cells with the substrate-containing medium.

  • Incubate the cells at 37°C for a desired period, allowing for substrate cleavage.

  • Image the cells using a fluorescence microscope. Minimize light exposure to reduce photobleaching.

Procedure for Fixed-Cell Imaging:

  • After incubation with the substrate as described above, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Visualizations

Photobleaching Mechanism of Rhodamine 110

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Photobleached Rhodamine 110 (Non-fluorescent) T1->Bleached Direct Chemical Reaction ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of rhodamine 110.

Experimental Workflow for Measuring Elastase Activity

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Prepare Cell Lysate or Purified Elastase Mix Combine Sample and Substrate in 96-well Plate Sample->Mix Substrate Prepare this compound Working Solution Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence (Ex: 496 nm, Em: 520 nm) Incubate->Measure Analyze Calculate Rate of Fluorescence Increase Measure->Analyze

Caption: A typical experimental workflow for an in vitro neutrophil elastase activity assay.

Neutrophil Elastase Signaling in Inflammation

NE_Inflammation_Signaling cluster_pathway MUC1 Transcription Pathway NE Neutrophil Elastase (NE) PKC PKCδ NE->PKC activates Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Signaling pathway of NE-induced MUC1 transcription in airway epithelial cells.[2]

Neutrophil Elastase Signaling in Cancer

NE_Cancer_Signaling cluster_prolif Proliferation & Survival cluster_meta Metastasis NE Neutrophil Elastase (NE) EGFR EGFR NE->EGFR transactivates Ecad E-cadherin (downregulation) NE->Ecad cleaves PI3K PI3K EGFR->PI3K MAPK MAPK (ERK) EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation bCat β-catenin Ecad->bCat leads to activation of EMT Epithelial-to-Mesenchymal Transition (EMT) bCat->EMT

Caption: Simplified overview of key signaling pathways modulated by neutrophil elastase in cancer.[3]

References

Improving signal-to-noise ratio for (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic neutrophil elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during assays using this compound, providing potential causes and actionable solutions.

Issue 1: High Background Fluorescence

Potential Cause Recommended Solution
Substrate Instability/Degradation Store this compound powder at -20°C or -80°C, protected from light and moisture.[1][2] Prepare substrate solutions fresh before each experiment.[3] Avoid repeated freeze-thaw cycles of the stock solution.
Autofluorescence from Assay Components If using cell-based assays, consider using phenol (B47542) red-free culture medium as it can be a source of autofluorescence.[4] Reduce the concentration of fetal bovine serum (FBS) in the media, as it can also contribute to background fluorescence.[5] Use black, opaque-walled microplates to minimize well-to-well crosstalk and background from the plate itself.[3]
Cellular Autofluorescence For cell-based assays, include an "unstained" control (cells without the substrate) to determine the baseline autofluorescence.[6] If autofluorescence is high, consider using a different fixation method. Aldehyde-based fixatives can increase autofluorescence; switching to an organic solvent like ice-cold methanol (B129727) may help.[5][7]
Contaminated Reagents or Buffers Use high-purity, sterile reagents and buffers. Prepare fresh buffers for each experiment to avoid microbial growth, which can be a source of fluorescence.

Issue 2: Low or No Signal

Potential Cause Recommended Solution
Inactive Enzyme Ensure proper storage and handling of the neutrophil elastase enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control.
Sub-optimal Enzyme or Substrate Concentration Perform a titration experiment to determine the optimal concentrations of both the enzyme and this compound. Insufficient substrate can limit the reaction rate, while too little enzyme will result in a weak signal.
Incorrect Filter Set/Wavelengths Verify that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for Rhodamine 110 (cleaved substrate). The typical excitation maximum is around 485-497 nm, and the emission maximum is around 520-525 nm.[1][8][9]
Inappropriate Assay Buffer Conditions The fluorescence of Rhodamine 110 is generally stable over a wide pH range.[10] However, enzyme activity is highly dependent on pH and buffer composition. Ensure your assay buffer is at the optimal pH for neutrophil elastase activity.
Presence of Inhibitors Test for the presence of known elastase inhibitors in your sample. Include a positive control with a known activator or without any potential inhibitors.

Issue 3: Signal Instability or Rapid Decrease (Photobleaching)

Potential Cause Recommended Solution
Photobleaching of Rhodamine 110 Minimize the exposure of your samples to the excitation light.[11] Use the lowest possible excitation intensity and the shortest exposure time that still provides a detectable signal.[11] Consider using an anti-fade reagent in your mounting medium for microscopy-based assays.[11] Take readings at a single time point (end-point assay) rather than continuous kinetic measurements if photobleaching is severe.
Enzyme Instability Ensure the enzyme remains stable under the assay conditions for the duration of the experiment. This can be checked by running a time-course experiment.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: this compound is a non-fluorescent substrate for neutrophil elastase. In the presence of active elastase, the enzyme cleaves the peptide chains from the rhodamine 110 (Rh110) core. This cleavage results in the release of the highly fluorescent Rh110 molecule. The increase in fluorescence intensity is directly proportional to the elastase activity and can be measured using a fluorescence plate reader or microscope.[2][12]

Q2: How should I store the this compound substrate?

A2: The powdered form of the substrate should be stored at -20°C or -80°C, protected from light and moisture.[1][2] For stock solutions, it is recommended to dissolve the substrate in a suitable solvent like DMF or DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

Q3: What are the optimal excitation and emission wavelengths for the cleaved product, Rhodamine 110?

A3: The optimal excitation wavelength for Rhodamine 110 is in the range of 485-497 nm, and the emission wavelength is typically between 520-525 nm.[1][8][9]

Q4: Can I use this substrate for live-cell imaging?

A4: While the substrate can be used in cell-based assays with cell lysates or supernatants, its permeability into live cells may be limited.[13] For intracellular measurements, specific protocols and optimization may be required.

Q5: My signal-to-noise ratio is low. What is the first thing I should check?

A5: First, assess your background fluorescence by running a "no enzyme" control and a "no substrate" control. If the background is high, refer to the "High Background Fluorescence" section of the troubleshooting guide. If the signal is low, ensure your enzyme is active and that your instrument settings (wavelengths and gain) are appropriate for Rhodamine 110 detection.

Experimental Protocols

Standard Neutrophil Elastase Activity Assay Protocol

This protocol provides a general guideline. Optimal conditions may vary depending on the specific experimental setup.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer for neutrophil elastase (e.g., Tris-HCl or HEPES buffer at a pH optimal for the enzyme).
  • Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a stock concentration of 1-10 mM. Store in aliquots at -20°C.
  • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration just before use. Protect from light.
  • Enzyme Solution: Prepare a stock solution of neutrophil elastase and dilute to the desired concentration in cold assay buffer immediately before the assay.

2. Assay Procedure:

  • Add your samples (e.g., cell lysate, purified enzyme) to the wells of a black, opaque-walled 96-well plate.
  • Include appropriate controls:
  • Blank: Assay buffer only.
  • No Enzyme Control: Sample without the enzyme.
  • Positive Control: A known concentration of active neutrophil elastase.
  • Initiate the reaction by adding the working substrate solution to all wells.
  • Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time, protected from light.
  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~525 nm.

3. Data Analysis:

  • Subtract the fluorescence of the blank from all readings.
  • Determine the net fluorescence by subtracting the "no enzyme" control from the corresponding sample readings.
  • Calculate the enzyme activity based on a standard curve generated with known concentrations of Rhodamine 110 or by comparing to the positive control.

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Cleavage Enzymatic Cleavage of this compound Substrate This compound (Non-fluorescent) Intermediate Mono-amide Rh110 (Fluorescent) Substrate->Intermediate First Cleavage Enzyme Neutrophil Elastase Enzyme->Substrate Enzyme->Intermediate Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Second Cleavage Experimental_Workflow General Experimental Workflow Prep Reagent Preparation (Buffer, Substrate, Enzyme) Setup Assay Setup (Samples and Controls in Plate) Prep->Setup Reaction Initiate Reaction (Add Substrate) Setup->Reaction Incubation Incubation (Controlled Temperature and Time) Reaction->Incubation Measurement Fluorescence Measurement (Ex: 485 nm, Em: 525 nm) Incubation->Measurement Analysis Data Analysis Measurement->Analysis Troubleshooting_Workflow Troubleshooting Decision Tree Start Problem with Assay Check_Background High Background? Start->Check_Background Check_Signal Low Signal? Start->Check_Signal Substrate_Deg Check Substrate Stability and Autofluorescence Check_Background->Substrate_Deg Yes Enzyme_Activity Verify Enzyme Activity and Concentrations Check_Signal->Enzyme_Activity Yes Instrument_Settings Confirm Wavelengths and Instrument Settings Enzyme_Activity->Instrument_Settings Photobleaching Check for Photobleaching Instrument_Settings->Photobleaching Optimize_Exposure Minimize Light Exposure Photobleaching->Optimize_Exposure Yes

References

(Z-Ala-Ala-Ala-Ala)2Rh110 solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a sensitive, non-fluorescent substrate designed for measuring the activity of elastase, particularly neutrophil elastase.[1][2][3] Neutrophil elastase is a key protease involved in the inflammatory response.[4][5] Upon enzymatic cleavage by elastase, the substrate releases the highly fluorescent compound rhodamine 110 (Rh110), allowing for quantitative measurement of enzyme activity.[1][4][6][7]

Q2: What are the best solvents for dissolving this compound?

Due to its poor solubility in aqueous solutions, the recommended solvents for preparing stock solutions of this compound are Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][8][9] It is crucial to prepare the substrate solution just before use to ensure its stability and performance.[6]

Q3: What are the optimal excitation and emission wavelengths for fluorescence detection?

The fluorescent product of the reaction, rhodamine 110, should be detected using an excitation wavelength of approximately 485 nm and an emission wavelength of around 525 nm.[1][3][4][5][6][7][9] Some sources also report optimal wavelengths of 497 nm (excitation) and 520 nm (emission).[2]

Q4: How should I properly store this compound?

The lyophilized solid substrate should be stored at -20°C for long-term stability, where it can be stable for at least one year.[1][5][6] Once reconstituted in a solvent like DMF or DMSO, the solution should also be stored at -20°C.[6]

Solubility Data

The solubility of this compound in various solvents is summarized below for easy reference.

SolventConcentration
Dimethylformamide (DMF)2 mg/mL[1][8][9]
Dimethyl sulfoxide (DMSO)2 mg/mL[1][8][9]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[1][9]

Experimental Protocols

Protocol: Neutrophil Elastase Activity Assay

This is a generalized protocol for measuring neutrophil elastase activity in a 96-well plate format.

Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your experiment (e.g., 0.1 M Tris, pH 7.5).

  • Substrate Stock Solution: Dissolve this compound in high-quality DMF or DMSO to a stock concentration of 2 mg/mL. Prepare this solution fresh before each experiment.[1][6]

  • Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. Note that the final concentration of DMF or DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

  • Enzyme Solution: Prepare purified neutrophil elastase or cell lysates containing the enzyme in cold assay buffer. The concentration should be optimized to ensure the reaction rate is linear over the measurement period.

  • Controls: Prepare a positive control (active elastase) and a negative/blank control (assay buffer without enzyme) to measure background fluorescence.

Assay Procedure:

  • Add 50 µL of your samples (enzyme solution, positive control, or negative control) to the wells of a black 96-well microplate.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[10]

  • Initiate the reaction by adding 50 µL of the working substrate solution to each well.

  • Immediately begin measuring the fluorescence intensity using a microplate reader set to an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[6]

  • Record data every 1-2 minutes for a period of 30-60 minutes.

  • Determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time curve.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Fluorescent Signal Inactive enzyme.Use a fresh enzyme aliquot. Ensure proper storage and handling. Run a positive control with a known active enzyme.
Substrate degradation.Prepare the substrate stock solution fresh for each experiment and protect it from light.
Incorrect filter settings.Verify that the plate reader is set to the correct excitation (~485 nm) and emission (~525 nm) wavelengths for rhodamine 110.[5][6][7]
High Background Fluorescence Substrate auto-hydrolysis.Prepare substrate solution immediately before use.[6] Minimize exposure to light.
Contaminated reagents or buffer.Use high-purity, sterile reagents. Check for autofluorescence in a "buffer + substrate" only well.
Autofluorescence from sample components.Run a blank control containing your sample but no substrate to measure and subtract its intrinsic fluorescence.
Non-linear Reaction Rate (Curve Plateaus Quickly) Substrate depletion.Reduce the enzyme concentration or increase the initial substrate concentration. Ensure less than 15% of the substrate is consumed.
Enzyme instability.Check the stability of your enzyme under the specific assay conditions (pH, temperature, buffer components).
Precipitation in Wells Poor substrate solubility in the final assay buffer.Ensure the final percentage of organic solvent (DMF/DMSO) is sufficient to maintain solubility but does not inhibit the enzyme. A final concentration of 1% is generally well-tolerated.
Gently mix the plate after substrate addition to ensure it is fully dissolved.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) B Load Samples & Controls into 96-well Plate A->B C Pre-incubate Plate at Assay Temperature B->C D Initiate Reaction (Add Substrate) C->D E Measure Fluorescence Kinetics (Ex: 485nm, Em: 525nm) D->E F Calculate Reaction Rate (Slope of Linear Phase) E->F

Caption: Workflow for a typical elastase enzymatic assay.

signaling_pathway Substrate This compound (Non-Fluorescent) Product Rhodamine 110 (Highly Fluorescent) Substrate->Product Cleavage Enzyme Elastase Enzyme->Substrate acts on Peptides 2 x Z-(Ala)4

Caption: Enzymatic reaction of this compound.

References

Non-specific binding of (Z-Ala-Ala-Ala-Ala)2Rh110 in tissue sections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (Z-Ala-Ala-Ala-Ala)2Rh110, a fluorogenic substrate for elastase, in tissue sections. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in tissue staining?

This compound is a non-fluorescent substrate that can be selectively cleaved by elastase to produce the highly fluorescent compound rhodamine 110. Its primary application in tissue staining is for the in situ detection of elastase activity, which can be a marker for various physiological and pathological processes, including inflammation and tissue remodeling.

Q2: What are the main causes of non-specific binding of this compound in tissue sections?

Non-specific binding of this probe can arise from several factors:

  • Hydrophobic Interactions: The rhodamine moiety and the Z-protecting group can hydrophobically interact with lipids and other non-polar components in the tissue.

  • Ionic Interactions: The peptide portion of the probe may have charged residues that can electrostatically interact with oppositely charged molecules in the tissue.

  • Endogenous Tissue Components: Autofluorescent elements within the tissue, such as collagen, elastin, and red blood cells, can contribute to background signal.[1]

  • Fixation-Induced Artifacts: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[1]

  • Probe Concentration: Using an excessively high concentration of the probe can lead to increased non-specific binding.

Q3: How can I differentiate between specific and non-specific signals?

To confirm the specificity of your staining, you can perform a competition assay. Pre-incubate your tissue section with a high concentration of an unlabeled competitor, such as the Z-Ala-Ala-Ala-Ala peptide without the rhodamine 110 tag. If the fluorescent signal is significantly reduced in the presence of the competitor, it indicates that the original signal was specific to the target enzyme.

Q4: What are the optimal excitation and emission wavelengths for detecting the cleaved rhodamine 110?

Once cleaved by elastase, rhodamine 110 has an excitation maximum of approximately 498 nm and an emission maximum of around 520 nm, appearing as green fluorescence.

Troubleshooting Guide: Non-Specific Binding

High background or non-specific staining is a common issue when using fluorescent probes in tissue sections. This guide provides a systematic approach to troubleshoot and mitigate these problems.

Problem Potential Cause Recommended Solution
High background fluorescence across the entire tissue section Probe concentration is too high.Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio.
Inadequate blocking.Increase the blocking incubation time. Consider using a different blocking agent (see Table 1 for a comparison). For rhodamine-phalloidin (B2604369) staining, pre-incubating with 1% BSA has been shown to reduce non-specific background.[2]
Insufficient washing.Increase the number and duration of wash steps after probe incubation to remove unbound probe.
Hydrophobic interactions.Add a non-ionic detergent like Tween-20 or Triton X-100 (0.05-0.1%) to your blocking and wash buffers to reduce hydrophobic binding.
Ionic interactions.Adjust the salt concentration of your buffers. Increasing the ionic strength can help to reduce non-specific electrostatic interactions.
Autofluorescence of the tissue Endogenous fluorophores (e.g., collagen, elastin, NADH).Treat the tissue with a quenching agent such as 0.1% Sudan Black B in 70% ethanol (B145695) or use a commercial autofluorescence quenching kit.[1]
Aldehyde-induced fluorescence from fixation.If possible, reduce the concentration or duration of aldehyde fixation. Treat sections with a reducing agent like sodium borohydride (B1222165) (0.1% in PBS) after fixation to quench aldehyde-induced autofluorescence.[3]
Signal observed in negative control (no enzyme) Non-enzymatic cleavage of the probe.Ensure the pH of your buffers is stable and within the recommended range for the assay.
Presence of free rhodamine 110 in the probe solution.Purify the probe solution to remove any free dye. Hydrophobic adsorption chromatography has been used to remove free rhodamine from labeled antibodies.[4]

Quantitative Data on Blocking Agents

While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of common blocking agents used in immunofluorescence, which can be adapted for this probe. The effectiveness of a blocking agent is often dependent on the tissue type and the specific probe being used.

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBSReadily available, cost-effective, generally effective for reducing non-specific protein binding.Can sometimes contain endogenous enzymes or immunoglobulins that may interfere with the assay.
Normal Serum (from the species of the secondary antibody, if applicable) 5-10% (v/v) in PBS or TBSContains a mixture of proteins that can effectively block a wide range of non-specific sites.Not directly applicable for a small molecule probe, but the principle of using a complex protein mixture for blocking is relevant.
Non-fat Dry Milk 1-5% (w/v) in PBS or TBSInexpensive and effective for many applications.Contains phosphoproteins that can interfere with the detection of phosphorylated targets and may also contain biotin.
Fish Gelatin 0.1-1% (w/v) in PBS or TBSDoes not cross-react with mammalian proteins, making it a good alternative to BSA or serum.Can be less effective than serum for some applications.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free options available, consistent performance.More expensive than homemade solutions.

Experimental Protocols

The following is a general protocol for staining tissue sections with this compound, adapted from standard immunofluorescence protocols. Optimization of incubation times, concentrations, and buffer compositions is highly recommended for each specific tissue type and experimental setup.

Protocol: Staining of Frozen Tissue Sections
  • Tissue Preparation:

    • Section frozen tissue at 5-10 µm thickness using a cryostat and mount on charged slides.

    • Allow sections to air dry for 30-60 minutes at room temperature.

  • Fixation:

    • Fix the sections in cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C, or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the slides 3 times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the sections with a blocking buffer (e.g., 1-3% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

  • Probe Incubation:

    • Prepare the this compound working solution in an appropriate reaction buffer (refer to the manufacturer's datasheet for the optimal buffer composition and pH for elastase activity). The optimal probe concentration should be determined empirically, but a starting range of 1-10 µM is suggested.

    • Remove the blocking buffer and apply the probe solution to the tissue sections.

    • Incubate for 1-2 hours at 37°C in a humidified, light-protected chamber.

  • Washing:

    • Wash the slides 3 times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound probe.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with a blue-fluorescent dye such as DAPI or Hoechst.

    • Incubate with the counterstain for 5-10 minutes at room temperature.

    • Wash 2 times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip using an anti-fade mounting medium.

    • Image the sections using a fluorescence microscope with appropriate filters for rhodamine 110 (Excitation/Emission ~498/520 nm) and the counterstain.

Visualizations

Experimental Workflow for Staining with this compound

experimental_workflow prep Tissue Preparation (Sectioning and Mounting) fix Fixation (e.g., 4% PFA) prep->fix wash1 Wash (PBS) fix->wash1 block Blocking (e.g., 1% BSA) wash1->block probe Probe Incubation (this compound) block->probe wash2 Wash (PBS-T) probe->wash2 counterstain Counterstain (Optional, e.g., DAPI) wash2->counterstain wash3 Wash (PBS) counterstain->wash3 mount Mounting (Anti-fade medium) wash3->mount image Imaging mount->image

Caption: A generalized workflow for staining tissue sections with the fluorogenic substrate this compound.

Troubleshooting Logic for High Background Staining

troubleshooting_workflow start High Background Staining check_autofluorescence Check Unstained Control for Autofluorescence start->check_autofluorescence autofluorescence_present Autofluorescence Present check_autofluorescence->autofluorescence_present Yes no_autofluorescence No Significant Autofluorescence check_autofluorescence->no_autofluorescence No quenching Apply Quenching Method (e.g., Sudan Black B) autofluorescence_present->quenching optimize_staining Optimize Staining Protocol no_autofluorescence->optimize_staining reduce_concentration Reduce Probe Concentration optimize_staining->reduce_concentration High Signal & Background optimize_blocking Optimize Blocking (Agent, Time) optimize_staining->optimize_blocking Persistent Background improve_washing Improve Washing Steps (Duration, Buffer) optimize_staining->improve_washing General High Background success Reduced Background quenching->success check_specificity Perform Competition Assay reduce_concentration->check_specificity optimize_blocking->check_specificity improve_washing->check_specificity check_specificity->success check_specificity->success check_specificity->success

Caption: A decision tree for troubleshooting high background staining when using this compound.

References

Technical Support Center: Optimizing (Z-Ala-Ala-Ala-Ala)2Rh110 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z-Ala-Ala-Ala-Ala)2Rh110 assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound substrate?

A1: this compound is a highly specific and sensitive fluorogenic substrate used to measure the activity of neutrophil elastase.[1][2] It is not typically used for broad proteasome activity assays. The substrate is initially non-fluorescent and upon cleavage by elastase, it releases the highly fluorescent compound Rhodamine 110 (R110).[1][2]

Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent product?

A2: The fluorescent product, Rhodamine 110, should be detected with an excitation wavelength of approximately 485 nm and an emission wavelength of around 525 nm.[1][2][3][4]

Q3: Should I perform an endpoint or a kinetic assay?

A3: The choice between an endpoint and a kinetic assay depends on your experimental goals.

  • Endpoint assays , typically incubated for a fixed period like 1.5 hours at 37°C, are useful for high-throughput screening of many samples to determine relative elastase activity.[3]

  • Kinetic assays , where fluorescence is measured at multiple time points (e.g., every 2-3 minutes for 10-20 minutes), are crucial for determining the initial reaction velocity (V₀).[5] This is essential for enzyme characterization, inhibitor screening (determining Ki values), and ensuring the reaction is in the linear range.[5]

Q4: How can I ensure my assay is within the linear range?

A4: To confirm your assay is within the linear range, you should perform a time-course experiment and a substrate titration.

  • Time-Course: Measure fluorescence at regular intervals to identify the time period during which the signal increases linearly.

  • Enzyme Titration: Test a range of enzyme concentrations to find a concentration that yields a linear response over your desired incubation time. If your sample readings are higher than the highest point on your standard curve, you will need to dilute your sample and re-run the assay.

Q5: What type of microplate should I use for this assay?

A5: It is highly recommended to use black, flat-bottom 96-well microplates. These plates minimize background fluorescence and prevent crosstalk between wells, which can be an issue with other plate types.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No or Low Signal 1. Inactive Enzyme: Improper storage or handling of the elastase standard or samples.1. Use a fresh aliquot of the enzyme and ensure it has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles.
2. Substrate Degradation: The this compound substrate is light-sensitive and may have degraded.2. Store the substrate protected from light at -20°C. Prepare the substrate solution fresh just before use.
3. Incorrect Filter Settings: The microplate reader is not set to the correct excitation/emission wavelengths.3. Set the plate reader to an excitation of ~485 nm and an emission of ~525 nm.
4. Omitted Reagent: A key reagent such as the enzyme or substrate was not added to the well(s).4. Carefully review your pipetting steps. Use a checklist to ensure all components are added.
High Background Signal 1. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent substances.1. Use fresh, high-purity reagents and sterile consumables.
2. Autohydrolysis of Substrate: The substrate may be slowly hydrolyzing on its own.2. Prepare the substrate solution immediately before use. Run a "substrate only" control to measure the rate of autohydrolysis.
3. Incorrect Plate Type: Using clear or white plates can lead to high background and crosstalk.3. Always use black, flat-bottom 96-well microplates.
Erratic or Variable Readings Between Replicates 1. Inaccurate Pipetting: Inconsistent volumes of enzyme, substrate, or samples.1. Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Pre-wet the pipette tips.
2. Inadequate Mixing: Reagents are not uniformly mixed in the wells.2. After adding the final reagent (usually the substrate), gently mix the contents of the wells by shaking the plate for a few seconds. Avoid introducing bubbles.
3. Temperature Gradients: Uneven temperature across the microplate during incubation.3. Ensure the entire plate is equilibrated to the assay temperature (e.g., 37°C) before adding the substrate and during the incubation.
Readings Exceed the Standard Curve 1. Enzyme Concentration Too High: The amount of active elastase in the sample is saturating the substrate.1. Dilute your samples in the assay buffer and re-run the assay. Test a range of dilutions to find one that falls within the linear range of the standard curve.

Experimental Protocols

I. Determining the Optimal Incubation Time (Kinetic Assay)

This protocol is designed to establish the linear range of the reaction, which is essential for accurate measurement of enzyme activity.

Materials:

  • Human Neutrophil Elastase (HNE) Standard

  • This compound Substrate

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with temperature control

Procedure:

  • Reagent Preparation: Allow all reagents to reach the desired assay temperature (e.g., 37°C) before use. Prepare a stock solution of the this compound substrate in DMSO or DMF.

  • Enzyme Dilution: Prepare a dilution of your enzyme sample or standard in Assay Buffer.

  • Plate Setup: Add the diluted enzyme to multiple wells of the black 96-well plate. Include a "no enzyme" control with only Assay Buffer.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader (37°C). Measure fluorescence (Ex/Em = 485/525 nm) every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis: Plot the relative fluorescence units (RFU) against time for each enzyme concentration. Identify the longest period where the slope is linear for your desired enzyme concentration. This is your optimal incubation window for endpoint assays. For kinetic assays, use the initial linear portion of the curve to calculate the reaction rate (ΔRFU/min).

II. Standard Endpoint Assay Protocol

This protocol is for quantifying elastase activity using a fixed incubation time determined from the kinetic assay.

Procedure:

  • Reagent Preparation: Prepare reagents as described in the kinetic assay protocol.

  • Standard Curve: Prepare a series of dilutions of the HNE standard in Assay Buffer. A typical range might be 0-100 ng/mL.

  • Plate Setup: Add your samples and the HNE standards to the wells of a black 96-well plate. Ensure each sample and standard is run in duplicate or triplicate. Include a blank control (Assay Buffer only).

  • Reaction Initiation: Add the this compound substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 90 minutes), protected from light.[1][3]

  • Fluorescence Measurement: After incubation, measure the fluorescence at Ex/Em = 485/525 nm.

  • Calculations: Subtract the average fluorescence of the blank from all standard and sample readings. Plot the corrected fluorescence values for the standards against their concentrations to generate a standard curve. Use the equation of the standard curve to calculate the elastase concentration in your samples.

Data Presentation

Table 1: Key Parameters for this compound Assays

ParameterRecommended ValueNotes
Substrate This compoundSpecific for neutrophil elastase.
Excitation Wavelength ~485 nmOptimal for Rhodamine 110.
Emission Wavelength ~525 nmOptimal for Rhodamine 110.
Assay Temperature 37°CMimics physiological conditions.
Plate Type Black, flat-bottom 96-wellMinimizes background and crosstalk.
Endpoint Incubation 1.5 hours (90 minutes)Should be optimized for your specific conditions.
Kinetic Read Interval 1-3 minutesFor 10-20 minutes or until the reaction is no longer linear.

Visualizations

Enzymatic Reaction Pathway

G sub This compound (Non-Fluorescent) prod Rhodamine 110 (Highly Fluorescent) sub->prod Cleavage enzyme Neutrophil Elastase enzyme->sub

Caption: Enzymatic cleavage of the substrate by neutrophil elastase.

General Experimental Workflow

G reagent Reagent Preparation plate Plate Setup (Samples + Standards) reagent->plate substrate Add Substrate (Initiate Reaction) plate->substrate incubate Incubation (e.g., 37°C, 90 min) substrate->incubate read Measure Fluorescence (Ex/Em = 485/525 nm) incubate->read analyze Data Analysis read->analyze

Caption: Workflow for a standard endpoint this compound assay.

Logic for Optimizing Incubation Time

G start Start Optimization kinetic_assay Perform Kinetic Assay (Measure fluorescence over time) start->kinetic_assay plot_data Plot RFU vs. Time kinetic_assay->plot_data is_linear Is initial rate linear? plot_data->is_linear optimal_time Determine Optimal Endpoint Incubation Time is_linear->optimal_time Yes adjust_enzyme Adjust Enzyme/Sample Concentration is_linear->adjust_enzyme No end Proceed with Endpoint Assay optimal_time->end adjust_enzyme->kinetic_assay

Caption: Decision workflow for determining the optimal assay incubation time.

References

Troubleshooting low signal in (Z-Ala-Ala-Ala-Ala)2Rh110 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate (Z-Ala-Ala-Ala-Ala)2Rh110 in their experiments.

Troubleshooting Guide: Low Fluorescence Signal

A common issue encountered during enzymatic assays is a lower-than-expected or complete absence of a fluorescent signal. This guide provides a systematic approach to identifying and resolving the root causes of low signal in your this compound experiments.

Question: Why am I observing a low or no fluorescence signal in my assay?

Answer: Low or no signal can stem from several factors, ranging from reagent integrity to incorrect instrument settings. Below is a step-by-step guide to troubleshoot this issue.

1. Verify Enzyme Activity and Concentration:

  • Inactive Enzyme: The enzyme, typically neutrophil elastase, may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. It is recommended to use fresh enzyme aliquots for each experiment.

  • Suboptimal Enzyme Concentration: The concentration of the enzyme may be too low to generate a detectable signal within the assay timeframe. It is advisable to perform a titration of the enzyme concentration to determine the optimal level for your specific experimental conditions.

2. Assess Substrate Integrity and Concentration:

  • Substrate Degradation: The this compound substrate is sensitive to light and repeated freeze-thaw cycles. Ensure the substrate is stored protected from light at -20°C or lower and prepare fresh working solutions for each experiment.[1]

  • Insufficient Substrate Concentration: The substrate concentration might be below the enzyme's Michaelis constant (Km), leading to a low reaction rate. An optimal starting point is to use a substrate concentration at or above the Km.

3. Check Assay Buffer and Conditions:

  • Incorrect pH: Most proteases have a narrow optimal pH range for their activity. For neutrophil elastase, the optimal pH is generally in the slightly alkaline range.[2] Ensure your assay buffer is at the correct pH for maximal enzyme activity.

  • Presence of Inhibitors: Components within your sample or buffer, such as certain salts or chelating agents, may be inhibiting the enzyme. Review the composition of your buffers and samples for any known inhibitors of neutrophil elastase.

4. Confirm Instrument Settings:

  • Incorrect Wavelengths: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for the cleaved rhodamine 110 (Rh110) product. The typical excitation maximum is around 498 nm, and the emission maximum is around 521 nm.[3]

  • Gain Settings: The instrument's gain setting might be too low. Increase the gain to amplify the signal, but be cautious of increasing the background noise.

5. Consider Photobleaching:

  • Excessive Light Exposure: Rhodamine dyes can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to high-intensity light.[4] Minimize the exposure of your samples to the excitation light source.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low/No Signal Detected check_enzyme Verify Enzyme Activity & Concentration start->check_enzyme check_substrate Assess Substrate Integrity & Concentration check_enzyme->check_substrate Enzyme OK sub_enzyme Use fresh enzyme Titrate concentration check_enzyme->sub_enzyme check_buffer Check Assay Buffer & Conditions check_substrate->check_buffer Substrate OK sub_substrate Use fresh substrate Optimize concentration check_substrate->sub_substrate check_instrument Confirm Instrument Settings check_buffer->check_instrument Buffer OK sub_buffer Verify pH Check for inhibitors check_buffer->sub_buffer check_photobleaching Consider Photobleaching check_instrument->check_photobleaching Settings OK sub_instrument Set correct Ex/Em wavelengths Adjust gain check_instrument->sub_instrument solution Signal Restored check_photobleaching->solution Issue Resolved sub_photobleaching Minimize light exposure check_photobleaching->sub_photobleaching

Caption: Troubleshooting workflow for low signal in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the cleaved this compound substrate?

A1: Upon cleavage by elastase, the substrate releases rhodamine 110 (Rh110). The optimal excitation wavelength for Rh110 is approximately 498 nm, and the optimal emission wavelength is around 521 nm.[3]

Q2: What is the recommended storage and handling for this compound?

A2: The substrate should be stored at -20°C or colder, protected from light.[1] It is recommended to prepare single-use aliquots of the stock solution in an anhydrous solvent like DMSO or DMF to avoid repeated freeze-thaw cycles.

Q3: What are typical concentrations of enzyme and substrate to use in the assay?

A3: The optimal concentrations can vary depending on the specific experimental conditions. However, a general starting point is a substrate concentration in the low micromolar range and an enzyme concentration in the nanomolar range. It is highly recommended to perform a titration for both the enzyme and substrate to determine the optimal concentrations for your assay.

Q4: Can I use this substrate for live-cell imaging?

A4: While rhodamine 110-based substrates can be used in live-cell imaging, their cell permeability can vary. It is important to verify the uptake and cleavage of the substrate in your specific cell type.

Q5: What is the role of neutrophil elastase in signaling pathways?

A5: Neutrophil elastase is a serine protease primarily released by neutrophils during inflammation. It plays a crucial role in host defense by degrading proteins of pathogens. However, its dysregulation is implicated in various inflammatory diseases through the degradation of extracellular matrix components and the activation of pro-inflammatory signaling pathways.

Neutrophil Elastase Signaling Pathway in Inflammation:

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

Data Presentation

Table 1: Spectral Properties of this compound and its Cleavage Product

CompoundExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (ε)
This compoundN/A (non-fluorescent)N/A (non-fluorescent)--
Rhodamine 110 (cleaved product)~498~521High~80,000 cm⁻¹M⁻¹

Table 2: Recommended Assay Component Concentrations from Commercial Kits

ComponentConcentration RangeNotes
This compound10 - 50 µMOptimal concentration should be determined empirically.
Neutrophil Elastase1 - 100 ng/mLDependent on assay volume and desired reaction kinetics.
Assay Buffer pH7.4 - 8.5Neutrophil elastase activity is optimal in a slightly alkaline environment.[2]
Incubation Temperature25 - 37 °CHigher temperatures generally increase reaction rates.
Incubation Time15 - 60 minutesDependent on enzyme and substrate concentrations.

Experimental Protocols

General Protocol for Neutrophil Elastase Activity Assay

This protocol provides a general framework for measuring neutrophil elastase activity using this compound. Optimization may be required for specific applications.

Materials:

  • Human Neutrophil Elastase

  • This compound substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of human neutrophil elastase in assay buffer.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.

    • Prepare serial dilutions of the neutrophil elastase standard in assay buffer.

  • Assay Setup:

    • Add 50 µL of each neutrophil elastase standard dilution to separate wells of the 96-well plate.

    • Add 50 µL of your samples to other wells.

    • Include a "no enzyme" control well containing 50 µL of assay buffer.

    • Include a "no substrate" control well for each sample to measure background fluorescence.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use excitation and emission wavelengths of approximately 498 nm and 521 nm, respectively.

  • Data Analysis:

    • For each well, calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).

    • Subtract the Vmax of the "no enzyme" control from all other readings.

    • Plot the Vmax of the neutrophil elastase standards against their concentrations to generate a standard curve.

    • Determine the neutrophil elastase activity in your samples by interpolating their Vmax values from the standard curve.

Experimental Workflow Diagram:

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents setup_plate Set up 96-well Plate (Standards, Samples, Controls) prep_reagents->setup_plate initiate_reaction Initiate Reaction (Add Substrate) setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Read) initiate_reaction->measure_fluorescence analyze_data Analyze Data (Calculate Vmax, Standard Curve) measure_fluorescence->analyze_data end End analyze_data->end

Caption: General experimental workflow for a this compound assay.

References

Cell toxicity of (Z-Ala-Ala-Ala-Ala)2Rh110 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z-Ala-Ala-Ala-Ala)₂Rh110

This guide provides troubleshooting advice and frequently asked questions for researchers using the fluorogenic substrate (Z-Ala-Ala-Ala-Ala)₂Rh110, particularly concerning potential cell toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is (Z-Ala-Ala-Ala-Ala)₂Rh110 and what is its primary application?

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a fluorogenic substrate used to detect the activity of certain proteases, particularly elastase. The substrate consists of two tetra-alanine peptide chains linked to a Rhodamine 110 (Rh110) molecule. In its native state, the molecule is non-fluorescent. Upon cleavage of the alanine (B10760859) chains by an active enzyme, the highly fluorescent Rh110 is released, which can be measured as an indicator of enzyme activity.

Q2: Why is there a concern about cell toxicity at high concentrations?

While designed as a substrate, high concentrations of (Z-Ala-Ala-Ala-Ala)₂Rh110 or its cleaved product, Rhodamine 110, can introduce artifacts and direct cytotoxic effects. Rhodamine 110 itself has been shown to induce apoptosis and necrosis in various cell types at micromolar concentrations. High concentrations can lead to off-target effects, mitochondrial stress, and interference with cell viability assays, confounding experimental results.

Q3: What are the typical signs of cytotoxicity I should watch for in my cell cultures?

Observable signs of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate.

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control cultures.

  • Increased Cell Death: Visible floating or lysed cells in the culture medium.

  • Assay-Specific Indicators: A decrease in metabolic activity (e.g., in an MTT assay) or an increase in membrane permeability (e.g., in an LDH or Trypan Blue assay).

Q4: Can the uncleaved (Z-Ala-Ala-Ala-Ala)₂Rh110 molecule itself be toxic?

While the primary cytotoxic agent is considered to be the cleaved Rhodamine 110, the parent molecule at high concentrations could potentially exert toxic effects. This may be due to physical factors like aggregation, sequestration into cellular membranes, or low-level, non-specific enzymatic cleavage releasing Rh110. It is crucial to run appropriate controls to distinguish between the toxicity of the substrate and its cleavage product.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
High background fluorescence in control cells (no enzyme). 1. Substrate instability and spontaneous hydrolysis. 2. Contamination of the substrate with free Rhodamine 110.1. Prepare fresh substrate solution for each experiment. Protect from light. 2. Perform a quality control check of the substrate using a fluorometer. 3. Include a "no-cell" control with substrate to measure spontaneous breakdown.
Inconsistent viability results between different assays (e.g., MTT vs. LDH). 1. Interference of the compound with the assay chemistry. Rhodamine 110 can interfere with absorbance/fluorescence readings of assays like MTT. 2. Different assays measure different stages of cell death (metabolic activity vs. membrane integrity).1. Run a cell-free control with your compound and the assay reagents to check for direct chemical interference. 2. Use an orthogonal method to confirm viability, such as live/dead cell counting with Trypan Blue or a fluorescence-based assay like Annexin V/PI staining.
Unexpectedly rapid decrease in cell viability at high concentrations. 1. Compound precipitation at high concentrations, causing physical stress to cells. 2. Acute necrotic cell death due to overwhelming mitochondrial or membrane damage.1. Check the solubility limit of the compound in your culture medium. Visually inspect for precipitates. 2. Perform a time-course experiment at shorter time points (e.g., 1, 2, 4 hours) to understand the kinetics of cell death. 3. Use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI flow cytometry).
Control vehicle (e.g., DMSO) shows toxicity. The final concentration of the solvent is too high for the cell line being used.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your specific cells (typically <0.5%). Run a "vehicle-only" control group.

Quantitative Data Summary

The following tables present hypothetical data from typical cytotoxicity experiments to illustrate a dose-dependent toxic effect of (Z-Ala-Ala-Ala-Ala)₂Rh110.

Table 1: Cell Viability via MTT Assay after 24-hour Exposure

Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 4.5
1098.2 ± 5.1
2591.5 ± 6.2
5075.3 ± 7.8
10042.1 ± 8.5
20015.6 ± 4.9

Table 2: Apoptosis vs. Necrosis via Annexin V / Propidium Iodide (PI) Staining after 24-hour Exposure

Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptosis (Annexin V+ / PI-)% Late Apoptosis / Necrosis (Annexin V+ / PI+)
0 (Control)96.12.51.4
5070.218.311.5
10035.830.134.1
2009.525.565.0

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (Z-Ala-Ala-Ala-Ala)₂Rh110 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the untreated control.

Protocol 2: Annexin V / PI Flow Cytometry Assay

This assay distinguishes between live, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 2 x 10⁵ cells/well) and treat with the compound as described above.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Cells in Multi-well Plate treat Treat with (Z-Ala-Ala-Ala-Ala)2Rh110 (Varying Concentrations) seed->treat incubate Incubate for Desired Time (e.g., 24h) treat->incubate viability Metabolic Assay (e.g., MTT) incubate->viability membrane Membrane Integrity Assay (e.g., LDH) incubate->membrane apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis readout Measure Signal (Absorbance/Fluorescence/Flow Cytometry) viability->readout membrane->readout apoptosis->readout quantify Quantify Cell Viability & Death Pathways readout->quantify dose Generate Dose-Response Curve quantify->dose

Caption: Workflow for assessing cell toxicity of a test compound.

troubleshooting_flow start High Cytotoxicity Observed q1 Is the vehicle control (e.g., DMSO) also toxic? start->q1 a1_yes Reduce vehicle concentration. Re-run experiment. q1->a1_yes Yes q2 Does the compound interfere with the assay reagents? q1->q2 No a2_yes Use an orthogonal assay (e.g., switch from MTT to LDH or live/dead counting). q2->a2_yes Yes q3 Is the compound precipitating in the media at high concentrations? q2->q3 No a3_yes Check solubility limit. Use lower concentrations or a different solvent. q3->a3_yes Yes conclusion Toxicity is likely a true biological effect of the compound. q3->conclusion No

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

apoptosis_pathway compound (Z-Ala-Ala...)2Rh110 or Free Rhodamine 110 stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential intrinsic apoptosis pathway induced by rhodamine toxicity.

Technical Support Center: Quenching Effects on (Z-Ala-Ala-Ala-Ala)2Rh110 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. The focus is on understanding and mitigating fluorescence quenching effects that may be observed after enzymatic cleavage and release of the fluorescent product, Rhodamine 110.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence quenched in the native state?

This compound is a non-fluorescent substrate designed for the sensitive detection of elastase activity. The quenching of fluorescence in the uncleaved substrate is a result of the molecular structure where the two tetra-alanine peptides are attached to the rhodamine 110 core. This configuration prevents the fluorophore from achieving the planar conformation necessary for efficient fluorescence. Upon enzymatic cleavage by elastase, the highly fluorescent Rhodamine 110 is released, leading to a significant increase in the fluorescence signal.[1]

Q2: My fluorescence signal is lower than expected after adding elastase. What could be the cause?

A lower-than-expected fluorescence signal can be attributed to several factors:

  • Incomplete Enzymatic Cleavage: The concentration or activity of elastase may be insufficient for complete cleavage of the substrate.

  • Presence of Quenchers: Components in your experimental buffer or sample could be quenching the fluorescence of the liberated Rhodamine 110.

  • Inner Filter Effect: At high concentrations, the substrate or the product itself can absorb the excitation or emission light, leading to a reduction in the measured fluorescence intensity.[2]

  • Photobleaching: Exposure of the sample to high-intensity light for prolonged periods can lead to the photochemical destruction of the Rhodamine 110 fluorophore.[3]

Q3: What are the common types of fluorescence quenching I might encounter?

There are two primary types of quenching that can affect your measurements:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature, with higher temperatures generally increasing the quenching effect.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This type of quenching is typically less dependent on temperature.[4]

Q4: Which substances are known to quench the fluorescence of Rhodamine 110?

Several substances can act as quenchers for rhodamine dyes, including:

  • Metal Ions: Certain transition metal ions such as Fe2+, Hg2+, Pb2+, Cu2+, and Ni2+ have been shown to be effective quenchers of rhodamine fluorescence.[5][6]

  • Tryptophan: This amino acid can quench the fluorescence of rhodamine derivatives through photoinduced electron transfer (PET).[4][7][8][9]

  • Iodide Ions (e.g., from Potassium Iodide): Iodide is a well-known collisional quencher.[10][11][12][13]

  • Graphene Oxide: This material has been shown to quench the fluorescence of Rhodamine 110 through both static and dynamic mechanisms.[14]

  • High Concentrations of the Fluorophore: At high concentrations, rhodamine dyes can self-quench through the formation of non-fluorescent dimers or aggregates.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Incomplete enzymatic cleavage of the substrate.Optimize elastase concentration and incubation time. Ensure optimal buffer conditions (pH, temperature) for enzyme activity.
Presence of a quencher in the sample or buffer.Identify and remove the potential quencher. See the table of common quenchers below. If the quencher is essential, consider its effect when analyzing the data.
Incorrect excitation or emission wavelengths.Use the correct spectral settings for Rhodamine 110 (Excitation max: ~496-500 nm, Emission max: ~520-522 nm).[15]
Fluorescence Signal Decreases Over Time Photobleaching.Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure times. Consider using an anti-fade reagent if applicable.[3]
Sample Evaporation.Ensure the sample container is properly sealed to prevent evaporation, which can concentrate both the fluorophore and any potential quenchers.
Non-linear Relationship Between Fluorescence and Substrate Concentration Inner Filter Effect.Dilute the sample to a concentration where the absorbance is low (typically < 0.1) at the excitation and emission wavelengths.[2]
Self-quenching at high concentrations.Work at lower substrate concentrations to avoid the formation of non-fluorescent aggregates.[2]

Quantitative Data on Quenching of Rhodamine Dyes

FluorophoreQuencherQuenching MechanismStern-Volmer Constant (Ksv) [M⁻¹]Bimolecular Quenching Rate Constant (kq) [M⁻¹s⁻¹]Reference
Rhodamine BTryptophanStatic & Dynamic38.3 ± 2.1 (static)1.6 x 10⁹ (dynamic)[1]
Rhodamine 6GTryptophanStatic & Dynamic--[4][7][8]
Rhodamine 6GIodide (in water)Dynamic~43-[12]
Rhodamine 6GIodide (in ethanol)Dynamic~86-[12]
Rhodamine 110Graphene OxideStatic & Dynamic260 (static, l/g)-[14]
Rhodamine BFe²⁺Dynamic--[5]
Rhodamine BCu²⁺Dynamic--[5]
Rhodamine BNi²⁺Dynamic--[5]

Note: The efficiency of quenching can be highly dependent on the solvent, temperature, and other experimental conditions. The data for Rhodamine B and 6G should be considered as an approximation for the behavior of Rhodamine 110.

Experimental Protocols

Protocol for Determining Fluorescence Quenching using the Stern-Volmer Equation

This protocol outlines the steps to quantify the quenching of Rhodamine 110 fluorescence by a suspected quenching agent.

1. Materials:

  • Rhodamine 110 stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Quencher stock solution of known concentration

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a working solution of Rhodamine 110: Dilute the Rhodamine 110 stock solution in the buffer to a final concentration that gives a strong, stable fluorescence signal without being in the concentration range where self-quenching occurs (e.g., 1 µM).

  • Prepare a dilution series of the quencher: In separate tubes, prepare a series of quencher concentrations in the buffer. The concentration range should be chosen based on the expected quenching efficiency.

  • Set up the microplate:

    • In the first column of the microplate, add the Rhodamine 110 working solution without any quencher (this will be your F₀ measurement).

    • In the subsequent columns, add the Rhodamine 110 working solution and increasing concentrations of the quencher.

    • Ensure the final volume in each well is the same.

    • Include a blank control with only the buffer.

  • Incubate the plate: Incubate the plate at a constant temperature for a short period (e.g., 15-30 minutes) to allow for any complex formation in the case of static quenching.

  • Measure fluorescence:

    • Set the fluorescence plate reader to the excitation and emission wavelengths of Rhodamine 110 (e.g., Ex: 496 nm, Em: 520 nm).

    • Record the fluorescence intensity (F) for each well.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the F₀/F ratio for each quencher concentration.

    • Plot F₀/F versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line will be the Stern-Volmer constant (Ksv).

Equation:

  • Stern-Volmer Equation: F₀/F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

    • F₀ = Fluorescence intensity in the absence of the quencher

    • F = Fluorescence intensity in the presence of the quencher

    • Ksv = Stern-Volmer quenching constant

    • [Q] = Quencher concentration

    • kq = Bimolecular quenching rate constant

    • τ₀ = Fluorescence lifetime of the fluorophore in the absence of the quencher

Visualizations

Experimental Workflow for Fluorescence Quenching Analysis

G Workflow for Fluorescence Quenching Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_rh110 Prepare Rhodamine 110 Working Solution setup_plate Set up Microplate with Rh110 and Quencher prep_rh110->setup_plate prep_quencher Prepare Quencher Dilution Series prep_quencher->setup_plate incubate Incubate at Constant Temperature setup_plate->incubate measure Measure Fluorescence (Ex: 496 nm, Em: 520 nm) incubate->measure calc_ratio Calculate F₀/F Ratio measure->calc_ratio plot Plot F₀/F vs. [Quencher] calc_ratio->plot regression Perform Linear Regression plot->regression ksv Determine Stern-Volmer Constant (Ksv) from Slope regression->ksv

Caption: A flowchart of the experimental procedure for determining the Stern-Volmer constant.

Signaling Pathway of this compound Activation and Potential Quenching

G Activation of this compound and Quenching cluster_activation Enzymatic Activation cluster_quenching Fluorescence Quenching substrate This compound (Non-Fluorescent) elastase Elastase substrate->elastase Cleavage product Rhodamine 110 (Fluorescent) elastase->product quencher Quencher (e.g., Metal Ions, Tryptophan) product->quencher Interaction quenched_product Quenched Rhodamine 110 (Non-Fluorescent Complex or De-excited State) quencher->quenched_product

Caption: The enzymatic activation of the substrate and subsequent fluorescence quenching.

References

Validation & Comparative

A Comparative Guide to Fluorescent Elastase Substrates: (Z-Ala-Ala-Ala-Ala)2Rh110 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug discovery, and related fields, the accurate measurement of neutrophil elastase activity is critical. This serine protease is a key player in inflammation and a target for various therapeutic interventions. The choice of substrate for activity assays directly impacts the sensitivity, specificity, and reliability of the data. This guide provides an objective comparison between the rhodamine-based substrate (Z-Ala-Ala-Ala-Ala)2Rh110 and other common fluorescent alternatives, supported by experimental data and detailed protocols to aid in selecting the most appropriate tool for your research.

Performance Comparison of Fluorescent Elastase Substrates

The primary distinction between fluorescent elastase substrates lies in their fluorophore, which dictates their optical properties and, often, their sensitivity. Rhodamine 110 (Rh110)-based substrates, such as this compound, are known for their high sensitivity and favorable spectral properties in the visible range, which can minimize background fluorescence from biological samples.[1][2] Coumarin-based substrates, like those utilizing 7-amino-4-methylcoumarin (B1665955) (AMC), are also widely used but fluoresce in the ultraviolet range.[2]

In contrast, kinetic data for several coumarin-based substrates are well-documented, allowing for a more quantitative comparison of their performance.

SubstrateFluorophoreExcitation (nm)Emission (nm)Km (µM)kcat/Km (M⁻¹s⁻¹)
This compound Rhodamine 110~497~520Not availableNot available
MeOSuc-AAPV-AMC AMC~380~4603621.2 x 10⁵
MeOSuc-AAPV-AFC AFC~380~500130Not available

Note: Kinetic values can vary depending on the specific isoform of elastase and assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and protocols discussed, the following diagrams are provided.

(Z-AAAA)2Rh110 This compound (Non-fluorescent) Monoamide-Rh110 Monoamide-Rh110 (Fluorescent) (Z-AAAA)2Rh110->Monoamide-Rh110 Elastase Rh110 Rhodamine 110 (Highly Fluorescent) Monoamide-Rh110->Rh110 Elastase

Enzymatic cleavage of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer and Substrate Stock Plate Pipette Reagents into 96-well Plate Reagents->Plate Enzyme Prepare Elastase Working Solution Enzyme->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Kinetics Calculate Kinetic Parameters (Km, kcat) Plot->Kinetics

Experimental workflow for comparing elastase substrates.

Experimental Protocols

Below are detailed methodologies for key experiments involving the comparison of fluorescent elastase substrates.

General Protocol for Measuring Human Neutrophil Elastase Activity

This protocol can be adapted for both rhodamine and coumarin-based substrates by adjusting the excitation and emission wavelengths.

Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

  • Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 20 mM.

  • Enzyme Solution: Prepare a stock solution of human neutrophil elastase in a suitable buffer and dilute to the desired concentration in Assay Buffer immediately before use.

Assay Procedure:

  • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

  • Add 10 µL of your test compound (or vehicle control) to the appropriate wells.

  • Add 20 µL of the diluted enzyme solution to each well.

  • Mix gently and incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of a 1 mM substrate working solution (prepared by diluting the stock solution in Assay Buffer) to each well.

  • Immediately measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em: ~497/~520 nm for this compound or ~380/~460 nm for MeOSuc-AAPV-AMC) every minute for 15-30 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (Vo) from the linear portion of the fluorescence vs. time plot.

  • To determine Km and kcat, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Specific Protocol for this compound

This protocol is adapted from commercially available neutrophil elastase activity assay kits.[4]

Reagent Preparation:

  • Assay Buffer: As provided in the kit or a suitable buffer such as 0.1 M HEPES, pH 7.4.

  • This compound Substrate Solution: Prepare a working solution by diluting the stock in the appropriate solvent (e.g., DMF) as per the manufacturer's instructions.[4]

  • Human Neutrophil Elastase Standard: Prepare a dilution series of the elastase standard in Assay Buffer.

Assay Procedure:

  • To a 96-well plate, add your samples (e.g., cell lysates, purified enzyme) and the elastase standards.

  • Bring the total volume in each well to 100 µL with Assay Buffer.[4]

  • Initiate the reaction by adding 10 µL of the this compound Substrate Solution to each well.[4]

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 525 nm at multiple time points.

Conclusion

This compound is a highly sensitive fluorogenic substrate for elastase, offering the advantage of detection in the visible light spectrum, which can reduce background interference from biological molecules. However, the lack of readily available kinetic data (Km and kcat) makes direct quantitative comparisons of its catalytic efficiency with other substrates challenging. The two-step cleavage mechanism of bisamide rhodamine 110 substrates can also complicate kinetic analysis.[2][3]

For researchers requiring precise kinetic measurements and well-characterized substrates, coumarin-based alternatives like MeOSuc-AAPV-AMC and MeOSuc-AAPV-AFC may be more suitable, as their kinetic parameters with human neutrophil elastase are documented. The choice of substrate will ultimately depend on the specific requirements of the assay, including the need for high sensitivity versus the necessity for precise kinetic characterization.

References

A Comparative Guide to Elastase Substrates for In Vivo Imaging: (Z-Ala-Ala-Ala-Ala)2Rh110 vs. DQ-elastin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate in vivo imaging of elastase activity, a key biomarker in various inflammatory diseases and cancer. This guide provides an objective comparison of two commonly used fluorogenic elastase substrates: (Z-Ala-Ala-Ala-Ala)2Rh110 and DQ-elastin, supported by experimental data and detailed protocols.

This document will delve into the performance characteristics of each substrate, offering a clear comparison to aid in the selection of the most suitable tool for your research needs. A key differentiator is the application domain, with this compound being a tool for in vitro assays, while DQ-elastin and its derivatives have been validated for in vivo imaging.

Executive Summary

FeatureThis compoundDQ-elastin & its NIR Derivatives (e.g., NE680)
Primary Application In vitro/Ex vivo elastase activity assaysIn vivo and in vitro/ex vivo elastase activity imaging
In Vivo Validation No reported in vivo data[1]Validated in animal models (e.g., acute lung injury)[2][3]
Detection Principle Single-step enzymatic cleavage releases fluorescent rhodamine 110.Cleavage of quenched fluorescently labeled elastin (B1584352) releases fluorescent fragments.
Fluorophore Rhodamine 110BODIPY FL, Near-Infrared (NIR) dyes (e.g., VivoTag-S680)
Signal Generation "Turn-on" fluorescence upon cleavage.De-quenching of fluorescence upon cleavage.
Specificity Selective for elastase.[4][5]Cleaved by elastase and other proteases; specificity confirmed with inhibitors.[6]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and DQ-elastin-based probes.

Table 1: In Vitro Performance Characteristics
ParameterThis compoundDQ-elastin
Mechanism Fluorogenic substrateQuenched fluorescent substrate
Excitation (nm) ~497[1]~505 (BODIPY FL)[6]
Emission (nm) ~520[1]~515 (BODIPY FL)[6]
Sensitivity Highly sensitive in vitro.[1]Detects porcine pancreatic elastase down to 5 x 10⁻³ U/mL (40 ng/mL).[6]
Specificity Selectively cleaved by elastase.[4][5]Digested by elastase and other proteases; use of specific inhibitors is recommended for confirmation.[6]
Kinetic Data Not readily available in searched literature.The complex, insoluble nature of the substrate makes traditional kinetic analysis challenging.[7]
Table 2: In Vivo Performance Characteristics (DQ-elastin NIR derivative - NE680)
ParameterNE680 (A DQ-elastin Derivative)
Animal Model Mouse model of acute lung injury (ALI).[2]
Administration Intranasal or intravenous injection.[3][8]
Imaging Time 4-8 hours post-injection.[3]
Signal Enhancement Significantly higher fluorescence in lungs of ALI mice compared to controls.[2] 30- to 170-fold higher signal in lungs compared to other tissues.[2][8]
Signal-to-Noise Ratio Low in the extracellular environment (approx. 3:1), but bright intracellularly.
Specificity Confirmation Signal significantly reduced by the specific elastase inhibitor sivelestat.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

In Vitro Elastase Activity Assay using this compound

This protocol is adapted from commercially available neutrophil elastase activity assay kits.[4][5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMF.

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

    • Prepare a working solution of human neutrophil elastase in assay buffer.

  • Assay Procedure:

    • Add samples (e.g., cell lysates, purified enzyme) to the wells of a black 96-well plate.

    • Add the this compound substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 480-490 nm and an emission wavelength of 515-525 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Generate a standard curve using a known concentration of rhodamine 110.

    • Calculate the elastase activity in the samples based on the standard curve.

In Vivo Imaging of Elastase Activity in a Mouse Model of Acute Lung Injury using NE680

This protocol is based on a study by Kossodo et al. (2011).[2]

  • Animal Model:

    • Induce acute lung injury (ALI) in CD-1 mice by intranasal administration of lipopolysaccharide (LPS) followed by N-Formylmethionyl-leucyl-phenylalanine (fMLP).

  • Probe Administration:

    • Reconstitute the lyophilized NE680 probe in sterile PBS.

    • Administer 4 nmoles of NE680 per mouse via intranasal or intravenous injection.

  • In Vivo Imaging:

    • At 5 hours post-probe administration, anesthetize the mice.

    • Perform fluorescence molecular tomography (FMT) to visualize and quantify the near-infrared signal in the lung region.

  • Ex Vivo Analysis:

    • Following imaging, euthanize the mice and excise the lungs and other organs.

    • Perform ex vivo fluorescence reflectance imaging to confirm the localization of the probe signal.

    • Prepare frozen lung sections for fluorescence microscopy to visualize the cellular distribution of the activated probe.

  • Specificity Control:

    • In a separate cohort of ALI mice, co-administer the specific neutrophil elastase inhibitor, sivelestat, with the NE680 probe to confirm that the fluorescent signal is due to elastase activity.

Mandatory Visualization

Signaling Pathway of Neutrophil Elastase in Acute Lung Injury

Neutrophil elastase (NE), released by activated neutrophils during acute lung injury, contributes to tissue damage and inflammation through a complex signaling cascade. This includes the degradation of extracellular matrix proteins, cleavage of cell adhesion molecules, and stimulation of pro-inflammatory cytokine and chemokine release from epithelial and endothelial cells.

G cluster_activation Neutrophil Activation cluster_release Elastase Release & Action cluster_consequences Pathophysiological Consequences Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, fMLP) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation NE Neutrophil Elastase (NE) Neutrophil->NE Degranulation ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation Adhesion_Molecules Adhesion Molecules (e.g., VE-cadherin) NE->Adhesion_Molecules Cleavage Epithelial_Endothelial_Cells Epithelial/Endothelial Cells NE->Epithelial_Endothelial_Cells Stimulation Tissue_Damage Tissue Damage & Lung Injury ECM->Tissue_Damage Increased_Permeability Increased Vascular Permeability Adhesion_Molecules->Increased_Permeability Cytokine_Release Pro-inflammatory Cytokine & Chemokine Release (e.g., IL-8, TNF-α) Epithelial_Endothelial_Cells->Cytokine_Release Increased_Permeability->Tissue_Damage Further_Neutrophil_Recruitment Further Neutrophil Recruitment Cytokine_Release->Further_Neutrophil_Recruitment Further_Neutrophil_Recruitment->NE Amplification Loop

Caption: Neutrophil Elastase Signaling Cascade in Acute Lung Injury.

Experimental Workflow: In Vivo Imaging with DQ-elastin Derivative (NE680)

The following diagram illustrates the typical workflow for in vivo imaging of elastase activity in a mouse model of acute lung injury using a near-infrared DQ-elastin derivative.

G cluster_model Animal Model Preparation cluster_probe Probe Administration cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis & Validation Induction Induce Acute Lung Injury (LPS/fMLP in mice) Probe_Admin Administer NE680 Probe (Intranasal or IV) Induction->Probe_Admin Control_Group Administer NE680 + Elastase Inhibitor (Sivelestat) Induction->Control_Group InVivo_Imaging In Vivo Fluorescence Molecular Tomography (FMT) (4-8 hours post-injection) Probe_Admin->InVivo_Imaging Control_Group->InVivo_Imaging Quantification Quantify NIR Signal in Lung Region InVivo_Imaging->Quantification ExVivo_Imaging Ex Vivo Imaging of Organs Quantification->ExVivo_Imaging Microscopy Fluorescence Microscopy of Lung Sections ExVivo_Imaging->Microscopy

Caption: Workflow for In Vivo Elastase Activity Imaging.

References

A Researcher's Guide to Specificity Controls for (Z-Ala-Ala-Ala-Ala)2Rh110 in In Vitro Neutrophil Elastase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Z-Ala-Ala-Ala-Ala)2Rh110, a fluorogenic substrate for human neutrophil elastase (NE), with common alternative substrates. It emphasizes the critical importance of specificity controls in accurately measuring NE activity in complex biological samples and provides the experimental framework necessary for robust in vitro assays.

Introduction to this compound

This compound is a sensitive, fluorogenic substrate designed for the detection of neutrophil elastase activity. Structurally, it consists of two tetra-alanine peptide chains linked to a central rhodamine 110 (Rh110) fluorophore. In its native state, the substrate is colorless and non-fluorescent. Enzymatic cleavage by elastase liberates the highly fluorescent Rh110 dye, providing a direct measure of enzyme activity.[1] This substrate is frequently employed in high-throughput screening and inhibitor characterization due to its bright fluorescent signal.[2][3]

Mechanism of Action and Kinetic Considerations

The enzymatic reaction proceeds in a two-step manner. First, elastase cleaves one of the peptide chains, converting the non-fluorescent bis-amide into a fluorescent mono-amide intermediate. A second cleavage event releases the free rhodamine 110, which results in a further increase in fluorescence.[4][5]

This two-step hydrolysis complicates the determination of standard Michaelis-Menten kinetic parameters (Km and kcat).[5][6] Consequently, kinetic values reported for bis-amide Rh110 substrates are often "apparent" values and may not be directly comparable to those from single-cleavage substrates (e.g., AMC-based substrates). This underscores the importance of standardized conditions when comparing inhibitor potency or enzyme activity across different substrate types.

Comparative Performance of Elastase Substrates

The choice of substrate significantly impacts assay sensitivity, dynamic range, and the potential for interference. While this compound offers high sensitivity, its specificity must be carefully validated.[1] The following table compares its properties to other commonly used fluorogenic and chromogenic substrates for neutrophil elastase.

FeatureThis compoundMeOSuc-Ala-Ala-Pro-Val-AMCMeOSuc-Ala-Ala-Pro-Val-pNA
Substrate Type Fluorogenic (Rhodamine 110)Fluorogenic (AMC)Chromogenic (pNA)
Detection Principle Fluorescence IncreaseFluorescence IncreaseAbsorbance Increase
Ex/Em (nm) ~497 / ~520[1]~380 / ~460[7]N/A
Absorbance (nm) N/AN/A405 - 410[8]
Km (µM) Not Reported¹362[7]N/A
kcat/Km (M⁻¹s⁻¹) Not Reported¹N/A15,000 - 330,000²[9]
Key Advantage High Sensitivity, Bright Signal[5]Well-characterized kineticsCost-effective, simple reader[9]
Key Disadvantage Complex kinetics[5][6]Lower signal than Rh110Lower sensitivity[9]

¹Due to the two-step cleavage mechanism of bis-amide Rh110 substrates, standard kinetic constants are not typically reported. ²Value varies significantly with buffer conditions.

Specificity Controls: A Critical Requirement

Neutrophils contain several serine proteases in their azurophilic granules, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[10][11] These enzymes have overlapping substrate specificities, making it essential to confirm that the measured activity is attributable solely to NE.

SubstrateTarget Protease(s)Notes on SpecificityRecommended Control
This compound Neutrophil ElastaseThe tetra-alanine sequence is preferred by elastase, but potential off-target cleavage by other proteases must be ruled out experimentally.Use a highly specific NE inhibitor like Sivelestat (IC50: 19-49 nM) to confirm that signal generation is inhibited.[12]
MeOSuc-Ala-Ala-Pro-Val-AMC Neutrophil ElastaseThe AAPV peptide sequence is avidly hydrolyzed by elastase but is not a substrate for cathepsin G.[13] However, cross-reactivity with PR3 may occur.Include control wells with a specific NE inhibitor.
Abz-APEEIMRRQ-EDDnp Neutrophil ElastaseThis FRET substrate was specifically designed to be over 500 times more selective for NE than for PR3, making it ideal for distinguishing between the two.[14]N/A (Inherently Specific)
Abz-VADCADQ-EDDnp Proteinase 3This FRET substrate was designed to be over 500 times more selective for PR3 than for NE.[14]N/A (Inherently Specific)

Visualizing Experimental Design and Biological Context

Neutrophil Elastase in the Inflammatory Cascade

Neutrophil elastase is a key effector in the innate immune response. Released by activated neutrophils at sites of inflammation, it degrades bacterial proteins and host tissue components. This pathway is a primary target for therapeutic inhibitors.

G cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space Pathogen Pathogen/ Inflammatory Signal Activation Neutrophil Activation Pathogen->Activation Granules Azurophil Granules Activation->Granules Release Degranulation Granules->Release NE Neutrophil Elastase (NE) Release->NE Bacteria Bacterial Proteins NE->Bacteria Proteolysis ECM Extracellular Matrix NE->ECM Proteolysis Degradation_B Degradation Bacteria->Degradation_B Degradation_E Degradation ECM->Degradation_E Inhibitor α1-Antitrypsin (Endogenous Inhibitor) Inhibitor->NE Inhibition Sivelestat Sivelestat (Therapeutic Inhibitor) Sivelestat->NE Inhibition

Caption: Role of Neutrophil Elastase in Inflammation.

Workflow for In Vitro NE Activity Assay

A typical workflow involves preparing the enzyme and test compounds, initiating the reaction with the substrate, and measuring the resulting signal over time. Specificity is confirmed by comparing the reaction rate in the presence and absence of a selective inhibitor.

G cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer E Add Enzyme, Buffer, and Test Compound to Wells A->E F Add Enzyme, Buffer, and Specific Inhibitor to Wells A->F G Add Buffer Only (Blank Control) A->G B Dilute Neutrophil Elastase (Enzyme Control) B->E B->F C Prepare Test Compound (e.g., Inhibitor) C->E D Prepare Specific Inhibitor (Specificity Control) D->F H Pre-incubate Plate at 37°C E->H F->H G->H I Add (Z-Ala)4-Rh110 Substrate to all wells H->I J Measure Fluorescence Kinetics (Ex: 497 nm, Em: 520 nm) I->J K Calculate Reaction Rate (Slope of linear phase) J->K L Determine % Inhibition K->L

Caption: Experimental Workflow for NE Inhibition Assay.

Logic of Specificity Control

To confirm that the activity measured by this compound is from neutrophil elastase, a specific inhibitor should effectively block signal generation. Off-target proteases should not be affected by the inhibitor.

G NE Neutrophil Elastase (NE) Substrate (Z-Ala)4-Rh110 NE->Substrate Cleaves PR3 Proteinase 3 (PR3) PR3->Substrate May Cleave? CatG Cathepsin G (CatG) CatG->Substrate May Cleave? Signal Fluorescent Signal Substrate->Signal Generates Inhibitor Specific NE Inhibitor (e.g., Sivelestat) Inhibitor->NE Blocks Inhibitor->PR3 Does Not Block Inhibitor->CatG Does Not Block

Caption: Validating Specificity with an NE Inhibitor.

Detailed Experimental Protocol: NE Inhibition Assay

This protocol provides a framework for measuring NE inhibition using this compound.

1. Materials & Reagents:

  • Human Neutrophil Elastase (active enzyme)

  • This compound Substrate

  • Sivelestat (or other specific NE inhibitor)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • DMSO (for dissolving compounds)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader with temperature control

2. Reagent Preparation:

  • Enzyme Stock: Reconstitute lyophilized NE in assay buffer to a stock concentration of 10 µM. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration of 20 nM (2X final concentration) in assay buffer.

  • Substrate Stock: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light. On the day of the assay, dilute to a working concentration of 20 µM (2X final concentration) in assay buffer.

  • Inhibitor Stock: Dissolve Sivelestat in DMSO to a 10 mM stock. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute each concentration into assay buffer to a 4X final concentration.

3. Assay Procedure:

  • Plate Layout: Designate wells for Blanks (buffer only), Enzyme Control (enzyme, no inhibitor), and Test Compounds (enzyme + inhibitor).

  • Add Inhibitor: Add 25 µL of 4X inhibitor dilutions (or assay buffer for Enzyme Control) to the appropriate wells.

  • Add Enzyme: Add 50 µL of 2X enzyme working solution (20 nM) to all wells except the Blanks. Add 50 µL of assay buffer to the Blank wells. The total volume is now 75 µL.

  • Pre-incubation: Mix gently on a plate shaker and incubate the plate for 15 minutes at 37°C to allow the enzyme and inhibitor to interact.

  • Initiate Reaction: Add 25 µL of 2X substrate working solution (20 µM) to all wells. The final volume will be 100 µL, with final concentrations of 10 nM NE and 10 µM substrate.

  • Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (Ex: ~497 nm, Em: ~520 nm) every 60 seconds for 30 minutes.

4. Data Analysis:

  • Subtract Blank: Subtract the average fluorescence of the Blank wells from all other measurements.

  • Determine Reaction Rate: For each well, plot fluorescence versus time. Identify the linear portion of the curve and calculate the slope (rate, RFU/min).

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (RateInhibitor / RateEnzyme Control)) * 100

  • Determine IC50: Plot % Inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. A significant reduction in the reaction rate in the presence of a known NE inhibitor validates that the assay is measuring NE-specific activity.

References

A Proposed Framework for In-Vivo Controls in (Z-Ala-Ala-Ala-Ala)2Rh110 Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the fluorogenic substrate (Z-Ala-Ala-Ala-Ala)2Rh110 is a sensitive and specific tool for measuring neutrophil elastase (NE) activity in vitro, there is currently a lack of published data on its use in live animal imaging.[1] This guide, therefore, proposes a comprehensive framework for establishing robust in-vivo controls for this compound, drawing upon established best practices from analogous, well-validated near-infrared (NIR) fluorescent probes for neutrophil elastase, such as IVISense™ Neutrophil Elastase 680 FAST.

The successful in-vivo application of any activatable probe hinges on a rigorous set of controls to ensure that the observed signal is specific to the target enzyme activity. This guide outlines the critical positive, negative, and inhibitory controls necessary to validate this compound for in-vivo imaging of neutrophil elastase activity.

Comparative Controls for Neutrophil Elastase Imaging

To validate the specificity of the signal from this compound, it is essential to compare its activation in a model of high NE activity against control groups. An established and effective model for this purpose is the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice, which generates a strong neutrophilic inflammatory response.[2][3]

Table 1: Quantitative Comparison of In-Vivo Controls in an Acute Lung Injury Model

The following table presents data adapted from studies using the validated NE680 probe.[3] It serves as an example of the expected quantitative differences between control groups that should be established for this compound.

Experimental Group Description Mean Fluorescent Concentration in Lungs (nM) (Expected Outcome) Purpose
Positive Control Mice with LPS/fMLP-induced Acute Lung Injury (ALI) + Probe~164To demonstrate maximum probe activation in a high-enzyme environment.
Negative Control Healthy Control Mice + Probe~0To establish the baseline signal and ensure the probe is not activated non-specifically in healthy tissue.
Inhibitory Control ALI Mice + NE Inhibitor (Sivelestat) + Probe~73 (Significantly reduced)To confirm that probe activation is specifically due to neutrophil elastase activity.

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. The following are proposed methodologies for the key experiments, based on successful protocols for similar in-vivo elastase probes.[2][3][4]

2.1. Positive Control: Induction of Acute Lung Injury (ALI)

This protocol creates a robust neutrophil elastase-rich environment in the lungs.

  • Animal Model: CD-1 mice (or other appropriate strain).

  • Procedure:

    • Administer Lipopolysaccharide (LPS) intranasally (i.n.) to induce an inflammatory state. A typical dose is 100 µg of LPS in 40 µL of PBS.

    • 18 hours post-LPS administration, instill N-formylmethionyl-leucyl-phenylalanine (fMLP) intranasally (e.g., 200 nM in 40 µL PBS) to induce neutrophil degranulation and release of elastase.[3][5]

    • Administer this compound at a predetermined optimal dose (e.g., via intravenous injection) shortly after fMLP administration.

    • Proceed with imaging at the optimal time point (typically 4-8 hours post-probe injection).[5][6]

2.2. Negative Control: Healthy Animal Model

This group establishes the baseline signal from the probe in the absence of significant inflammation.

  • Animal Model: Healthy CD-1 mice (age and sex-matched to the positive control group).

  • Procedure:

    • Administer the same dose of this compound as the positive control group, using the same administration route.

    • Image the animals at the same time points as the positive control group to determine background fluorescence and probe clearance characteristics.

2.3. Inhibitory Control: Pharmacological Blockade of NE Activity

This is the most critical control for demonstrating probe specificity.

  • Animal Model: CD-1 mice with induced ALI (as per the positive control protocol).

  • Inhibitor: Sivelestat (B1662846), a specific neutrophil elastase inhibitor.[2][3][4]

  • Procedure:

    • Induce ALI as described in the positive control protocol.

    • Administer sivelestat (e.g., 5 mg/kg, intranasally or intraperitoneally) approximately 15-30 minutes prior to the administration of the this compound probe.[3][4]

    • Administer the probe and image at the same time points as the other groups. A significant reduction in fluorescence compared to the positive control group confirms that the signal is NE-dependent.

Visualizing Experimental Design and Pathways

Clear diagrams of workflows and biological pathways are essential for understanding the experimental logic.

3.1. Experimental Workflow

The following diagram illustrates the workflow for validating the this compound probe in vivo.

G cluster_groups Experimental Groups cluster_treatments Treatments cluster_analysis Analysis Positive Positive Control (ALI Model) LPS Induce Inflammation (LPS/fMLP) Positive->LPS Negative Negative Control (Healthy) Probe Administer Probe ((Z-A4)2Rh110) Negative->Probe Inhibitor Inhibitory Control (ALI Model) Inhibitor->LPS Sivelestat Administer Inhibitor (Sivelestat) LPS->Sivelestat Inhibitor Group Only LPS->Probe Positive Group Only Sivelestat->Probe Image In-Vivo Fluorescence Imaging Probe->Image Quantify Quantify Signal in Region of Interest Image->Quantify

Caption: Workflow for In-Vivo Validation of the NE Probe.

3.2. Probe Activation Pathway

This diagram illustrates the mechanism of probe activation and its inhibition.

G cluster_bio Biological Context cluster_probe Probe & Inhibitor Neutrophil Activated Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE releases Probe_Inactive (Z-A4)2Rh110 (Non-Fluorescent) NE->Probe_Inactive cleaves Probe_Active Rhodamine 110 (Highly Fluorescent) Probe_Inactive->Probe_Active activates to Sivelestat Sivelestat (NE Inhibitor) Sivelestat->NE inhibits

Caption: Mechanism of Probe Activation and Inhibition.

By implementing this comprehensive set of controls, researchers can confidently validate the in-vivo performance of this compound, ensuring that the resulting imaging data is both specific and reliable for quantifying neutrophil elastase activity in various disease models.

References

A Comparative Guide to the Cross-Reactivity of the Fluorogenic Elastase Substrate (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorogenic protease substrate (Z-Ala-Ala-Ala-Ala)2Rh110, focusing on its cross-reactivity with other common proteases. The information presented herein is intended to assist researchers in designing specific enzyme assays and in the development of targeted therapeutic agents.

Introduction to this compound

This compound is a highly sensitive and specific fluorogenic substrate developed for the detection of elastase activity, particularly neutrophil elastase.[1][2] The substrate consists of two tetra-alanine peptide chains linked to a rhodamine 110 (Rh110) core. In its native state, the molecule is non-fluorescent. Upon cleavage of the peptide chains by elastase, the highly fluorescent rhodamine 110 is released, resulting in a measurable signal. This substrate's utility is underscored by its application in various neutrophil elastase activity assay kits.

Cross-Reactivity Profile of this compound

The specificity of a protease substrate is a critical factor in ensuring accurate and reliable experimental results. The tetra-alanine sequence of this compound is designed to be an optimal recognition motif for neutrophil elastase, which preferentially cleaves peptide bonds C-terminal to small, neutral amino acids such as alanine (B10760859) and valine.

Based on the established substrate specificities of other major protease families, the cross-reactivity of this compound is expected to be minimal. The following table summarizes the anticipated reactivity of this substrate with a panel of common proteases.

ProteasePrimary Substrate SpecificityExpected Cross-Reactivity with this compound
Neutrophil Elastase Small aliphatic amino acids (Ala, Val)High
Trypsin Positively charged amino acids (Arg, Lys)Negligible
Chymotrypsin Large hydrophobic amino acids (Phe, Tyr, Trp)Negligible
Cathepsin G Aromatic amino acids (Phe) and basic amino acids (Lys)Low to Negligible
Proteinase 3 Small aliphatic amino acids (Ala, Val, Ile)Moderate to High

Comparison with an Alternative Fluorogenic Elastase Substrate

For researchers seeking alternatives, MeOSuc-Ala-Ala-Pro-Val-AMC is another widely used fluorogenic substrate for elastase. A comparative overview is provided below.

FeatureThis compoundMeOSuc-Ala-Ala-Pro-Val-AMC
Fluorophore Rhodamine 1107-Amino-4-methylcoumarin (AMC)
Excitation/Emission (nm) ~490 / ~520~360-380 / ~440-460[3]
Reported Specificity Highly specific for elastase.Primarily for elastase, but may show some cross-reactivity with other proteases like myeloblastin.[4]
Sensitivity Very high due to the high quantum yield of Rh110.High sensitivity.[3][5]

Experimental Protocols

General Protocol for Assessing Protease Activity and Cross-Reactivity using this compound

This protocol can be adapted to measure the activity of purified proteases or to screen for cross-reactivity.

Materials:

  • This compound substrate

  • Purified proteases (e.g., neutrophil elastase, trypsin, chymotrypsin, cathepsin G, proteinase 3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Triton X-100)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM).

  • Prepare Protease Solutions: Prepare serial dilutions of each purified protease in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of each protease dilution to respective wells. Include a no-enzyme control (Assay Buffer only).

    • Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis: Calculate the rate of substrate hydrolysis (increase in fluorescence over time) for each protease. The cross-reactivity can be expressed as a percentage of the rate observed with neutrophil elastase.

Visualizing the Reaction and Workflow

The following diagrams illustrate the enzymatic reaction and the experimental workflow for assessing protease cross-reactivity.

Enzymatic_Reaction sub This compound (Non-fluorescent) elastase Neutrophil Elastase sub->elastase Cleavage other_protease Other Proteases (e.g., Trypsin, Chymotrypsin) sub->other_protease No/Minimal Cleavage prod Rhodamine 110 (Fluorescent) pep 2 x Z-Ala-Ala-Ala-Ala elastase->prod elastase->pep

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Experimental_Workflow start Prepare Reagents (Substrate, Proteases, Buffer) plate Dispense Reagents into 96-well Plate start->plate incubate Incubate at 37°C plate->incubate read Measure Fluorescence (Ex: 490 nm, Em: 520 nm) incubate->read analyze Analyze Data (Calculate Reaction Rates) read->analyze compare Compare Cross-Reactivity analyze->compare

Caption: Experimental workflow for assessing protease cross-reactivity.

Conclusion

This compound stands out as a highly specific and sensitive substrate for neutrophil elastase. Its minimal cross-reactivity with other major protease classes, such as trypsin and chymotrypsin, makes it an invaluable tool for focused studies on elastase activity. For researchers investigating complex biological systems where multiple proteases may be active, the high specificity of this substrate can significantly reduce the potential for confounding results. When selecting a substrate, the specific experimental context, including the presence of other proteases and the required detection sensitivity, should be carefully considered.

References

Unveiling Neutrophil Activity: A Comparative Guide to (Z-Ala-Ala-Ala-Ala)2Rh110 Signal and Histological Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammatory processes, accurately localizing neutrophil elastase activity within tissue is paramount. This guide provides a comprehensive comparison of a fluorogenic substrate-based method, utilizing (Z-Ala-Ala-Ala-Ala)2Rh110, with established histological techniques for detecting neutrophil presence and elastase protein. Experimental data and detailed protocols are presented to facilitate the selection and implementation of the most appropriate method for your research needs.

Neutrophil elastase, a serine protease released by activated neutrophils, plays a critical role in both host defense and tissue damage in a variety of inflammatory diseases. Visualizing the precise location of its enzymatic activity offers deeper insights than simply identifying the presence of neutrophils. This guide explores the correlation between the fluorescent signal generated by the specific neutrophil elastase substrate, this compound, and traditional histological findings.

Performance Comparison: this compound vs. Histological Methods

The use of this compound in in situ zymography provides a dynamic measure of enzyme activity, while histological methods like Hematoxylin and Eosin (H&E) staining and immunohistochemistry (IHC) offer static snapshots of cell presence and protein localization. Each approach presents distinct advantages and limitations.

FeatureThis compound (in situ Zymography)Immunohistochemistry (IHC) for Neutrophil ElastaseHematoxylin & Eosin (H&E) Staining
Parameter Measured Enzymatic activity of neutrophil elastasePresence and localization of neutrophil elastase protein (active and inactive)Cellular morphology and inflammatory infiltrates
Sensitivity High; detects low levels of enzymatic activityHigh; detects small amounts of proteinModerate; dependent on the density of cellular infiltrate
Specificity Specific for elastase activity[1]Highly specific for the neutrophil elastase proteinNon-specific for cell type; identifies neutrophils based on morphology
Data Output Quantitative (fluorescence intensity) and qualitative (localization)Qualitative (localization) and semi-quantitative (staining intensity)Qualitative (morphological assessment)
Temporal Information Provides a snapshot of enzymatic activity at the time of tissue collectionIndicates the presence of the enzyme, not necessarily its active stateShows the result of cellular infiltration over time
Co-localization Can be combined with immunofluorescence for cell-specific activity[2][3]Can be co-localized with other markers using multiplex techniquesProvides general tissue architecture and context

Experimental Protocols

Detailed methodologies for performing in situ zymography with this compound and comparative histological staining are provided below.

In Situ Zymography with this compound

This protocol is adapted from established in situ zymography procedures.

Materials:

  • Fresh frozen tissue sections (5-10 µm)

  • This compound substrate solution (e.g., 10-50 µM in assay buffer)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl2)

  • Mounting medium

  • Fluorescence microscope with appropriate filters for Rhodamine 110 (Excitation/Emission: ~498/521 nm)

Procedure:

  • Prepare fresh frozen tissue sections on microscope slides.

  • Equilibrate the sections in assay buffer for 10-15 minutes at room temperature.

  • Prepare the this compound substrate solution in assay buffer.

  • Apply the substrate solution to the tissue sections and incubate in a humidified chamber at 37°C for 1-4 hours, protected from light.

  • Wash the sections with assay buffer to remove excess substrate.

  • Mount the sections with an aqueous mounting medium.

  • Visualize the fluorescence signal using a fluorescence microscope. The intensity of the green fluorescence is proportional to the neutrophil elastase activity.

Immunohistochemistry (IHC) for Neutrophil Elastase

This is a standard IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissue.

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against neutrophil elastase

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chromogenic substrate (e.g., DAB)

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced epitope retrieval.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate with the primary antibody against neutrophil elastase overnight at 4°C.

  • Wash and incubate with the enzyme-conjugated secondary antibody.

  • Wash and apply the chromogenic substrate until the desired stain intensity develops.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Visualize under a bright-field microscope. Brown staining indicates the presence of neutrophil elastase.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the underlying principles and experimental workflows.

G Signaling Pathway of this compound cluster_0 Neutrophil cluster_1 Extracellular Space Neutrophil Activated Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release Substrate This compound (Non-fluorescent) NE->Substrate Cleavage Product Rhodamine 110 (Fluorescent) Substrate->Product

Mechanism of this compound fluorescence.

G Experimental Workflow: Correlating Activity with Histology cluster_0 In Situ Zymography cluster_1 Histology cluster_2 Staining start Tissue Sample Collection is_zym_prep Prepare Fresh Frozen Sections start->is_zym_prep hist_prep Fix and Embed Tissue (FFPE) start->hist_prep is_zym_incubate Incubate with This compound is_zym_prep->is_zym_incubate is_zym_visualize Fluorescence Microscopy (Elastase Activity) is_zym_incubate->is_zym_visualize end Data Correlation and Analysis is_zym_visualize->end hist_section Sectioning hist_prep->hist_section he_stain H&E Staining (Morphology) hist_section->he_stain ihc_stain IHC for NE (Protein Presence) hist_section->ihc_stain he_stain->end ihc_stain->end

Workflow for comparing elastase activity and histology.

Correlation of Findings

A direct comparison of serial tissue sections analyzed by in situ zymography and histology allows for a robust validation of the this compound signal. A strong positive correlation is expected between the areas of high fluorescence (indicating elastase activity) and regions with significant neutrophil infiltration as identified by H&E staining and positive IHC staining for neutrophil elastase. This co-localization provides compelling evidence that the observed enzymatic activity is indeed of neutrophil origin. Studies combining in situ zymography with immunohistochemistry have demonstrated the feasibility of co-localizing enzymatic activity with specific cell markers[2][3].

References

A Head-to-Head Comparison: Unveiling the Advantages of (Z-Ala-Ala-Ala-Ala)2Rh110 Over FRET-Based Probes for Protease Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly sensitive and reliable methods for protease activity detection, the choice of fluorescent probe is paramount. This guide provides an objective comparison of the rhodamine-based probe, (Z-Ala-Ala-Ala-Ala)2Rh110, and the widely used Förster Resonance Energy Transfer (FRET)-based probes, supported by available experimental data and detailed methodologies.

At the forefront of protease activity assays, this compound emerges as a powerful tool, offering distinct advantages in terms of signal generation and simplicity. This guide will delve into the mechanistic differences, performance metrics, and experimental considerations when choosing between these two prominent classes of fluorescent probes.

Mechanism of Action: A Tale of Two Probes

The fundamental difference between this compound and FRET-based probes lies in their signal generation mechanisms.

This compound , a bisamide derivative of rhodamine 110, is an example of a "turn-on" fluorescent probe.[1] Initially, the molecule is colorless and non-fluorescent. Upon enzymatic cleavage of the alanine (B10760859) peptide chains by a protease, such as elastase, the highly fluorescent rhodamine 110 is released.[2][3][4] This enzymatic reaction leads to a significant increase in fluorescence intensity, providing a direct measure of protease activity.

FRET-based probes , on the other hand, operate on the principle of energy transfer between two fluorophores, a donor and an acceptor (or a quencher).[5][6] These are linked by a peptide substrate specific to the target protease. In the intact probe, the donor's fluorescence is suppressed by the nearby acceptor. Proteolytic cleavage of the linker separates the donor and acceptor, disrupting the energy transfer and resulting in an increase in the donor's fluorescence emission.[7][8]

Performance Comparison: A Data-Driven Analysis

FeatureThis compoundFRET-Based Probes
Signal Generation "Turn-on" fluorescence upon cleavageModulation of existing fluorescence (de-quenching)
Signal-to-Background Ratio Potentially higher due to the generation of a highly fluorescent product from a non-fluorescent substrate.[1]Can be influenced by incomplete quenching and background fluorescence of the donor.
Sensitivity Described as a very sensitive fluorogenic substrate.[2][4] Specific limit of detection (LOD) data is not readily available in the provided search results.Can achieve subnanomolar to picomolar detection limits.[6][9]
Kinetic Analysis Suitable for kinetic studies.Widely used for determining kinetic parameters such as kcat and KM.[10]
Photostability Rhodamine 110 is a photostable fluorophore.Varies depending on the specific donor and acceptor fluorophores used.
Probe Design & Synthesis Simpler design with a single fluorophore.More complex, requiring the selection and conjugation of a compatible donor-acceptor pair.[11]
Multiplexing Capability Limited by the spectral properties of rhodamine 110.Can be designed for multiplexing by using different FRET pairs with distinct spectral properties.

Key Advantages of this compound

Based on its mechanism and the properties of rhodamine 110, this compound offers several key advantages:

  • High Signal-to-Background Ratio: The transition from a non-fluorescent to a highly fluorescent state upon cleavage can lead to a more pronounced signal change and lower background, enhancing assay sensitivity.[1]

  • Simplified Assay Design: The use of a single fluorophore simplifies assay development and data analysis, as there is no need to account for the spectral overlap and potential crosstalk between two fluorophores.

  • Excellent Spectral Properties of Rhodamine 110: The released rhodamine 110 has a high quantum yield and its fluorescence is stable over a wide pH range, making the assay robust under various experimental conditions.[1]

  • Direct Measurement of Product Formation: The fluorescence signal is directly proportional to the amount of cleaved substrate, providing a straightforward measure of enzyme activity.

Experimental Protocols

Below are generalized experimental protocols for utilizing both this compound and FRET-based probes for measuring elastase activity.

Protocol for Elastase Activity Assay using this compound

This protocol is adapted from commercially available neutrophil elastase activity assay kits.[12][13][14]

Materials:

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Purified elastase or cell lysate containing elastase

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of the elastase standard in Assay Buffer.

  • Add a defined volume of Assay Buffer to each well of the microplate.

  • Add the elastase standard or sample to the respective wells.

  • Prepare a working solution of the this compound substrate in Assay Buffer.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (change in fluorescence per unit time) for each sample.

  • Determine the elastase activity in the samples by comparing their reaction rates to the standard curve.

Protocol for Elastase Activity Assay using a FRET-based Probe

This protocol is a general guideline based on principles of FRET-based protease assays.[5][15]

Materials:

  • FRET-based elastase substrate (e.g., with a donor like Abz and a quencher like EDDnp)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Purified elastase or cell lysate containing elastase

  • Black 96-well microplate

  • Fluorescence microplate reader (with appropriate filters for the donor fluorophore)

Procedure:

  • Prepare a stock solution of the FRET probe in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of the elastase standard in Assay Buffer.

  • Add a defined volume of Assay Buffer to each well of the microplate.

  • Add the elastase standard or sample to the respective wells.

  • Prepare a working solution of the FRET probe in Assay Buffer.

  • Initiate the reaction by adding the FRET probe working solution to all wells.

  • Immediately measure the fluorescence intensity of the donor fluorophore at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (change in donor fluorescence per unit time) for each sample.

  • Determine the elastase activity in the samples by comparing their reaction rates to the standard curve.

Visualizing the Mechanisms

To further illustrate the signaling pathways of these probes, the following diagrams are provided.

G Signaling Pathway of this compound Probe This compound (Non-fluorescent) Elastase Elastase Probe->Elastase Cleavage Product Rhodamine 110 (Highly Fluorescent) Elastase->Product Signal Fluorescence Signal Product->Signal

Caption: Mechanism of this compound activation.

G Signaling Pathway of a FRET-Based Probe cluster_0 Intact Probe cluster_1 Cleaved Probe Donor_intact Donor Acceptor_intact Acceptor/Quencher Donor_intact->Acceptor_intact FRET Linker_intact Peptide Linker Protease Protease Donor_intact->Protease Cleavage of Linker No_Signal Low/No Fluorescence Donor_cleaved Donor Acceptor_cleaved Acceptor/Quencher High_Signal High Fluorescence Protease->Donor_cleaved

Caption: Mechanism of FRET-based probe activation.

Conclusion

Both this compound and FRET-based probes are valuable tools for protease activity detection. The choice between them will depend on the specific requirements of the experiment.

This compound offers a straightforward and potentially more sensitive "turn-on" detection method with a high signal-to-background ratio, making it an excellent choice for robust and routine protease assays. Its simpler design and the favorable photophysical properties of rhodamine 110 contribute to its reliability.

FRET-based probes, while more complex in design, provide greater versatility in terms of substrate specificity and the potential for multiplexing. Their high sensitivity has been well-documented for various proteases.

For researchers prioritizing a high signal-to-noise ratio, assay simplicity, and robust performance, this compound presents a compelling alternative to FRET-based probes. As with any assay, optimization of experimental conditions is crucial to achieve the best results.

References

A Comparative Guide to Quantitative Elastase Activity Assays: Featuring (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elastase activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a detailed comparison of the fluorogenic substrate (Z-Ala-Ala-Ala-Ala)2Rh110 with other common methods for measuring elastase activity, supported by experimental data and protocols.

The selection of an appropriate assay for elastase activity depends on several factors, including the required sensitivity, the sample type, and the available equipment. This guide focuses on the performance of this compound and compares it with alternative chromogenic and fluorogenic substrates, as well as with methods utilizing a natural substrate, elastin (B1584352).

Principle of Elastase Activity Measurement

Elastase activity is typically measured by monitoring the enzymatic cleavage of a substrate that, upon hydrolysis, produces a detectable signal. This signal can be a change in color (colorimetric assays) or the emission of light (fluorogenic assays).

The substrate this compound is a highly sensitive fluorogenic substrate. In its native state, it is a colorless and non-fluorescent molecule. Elastase specifically cleaves the peptide bonds, releasing the highly fluorescent compound Rhodamine 110 (Rh110).[1][2][3] The increase in fluorescence intensity is directly proportional to the elastase activity and can be measured using a fluorescence plate reader or spectrofluorometer.

Quantitative Performance Comparison

The choice of substrate significantly impacts the sensitivity, linear range, and kinetic parameters of an elastase assay. The following tables summarize the key performance characteristics of this compound and its alternatives.

SubstrateAssay TypeDetection Wavelength (nm)Key Performance Characteristics
This compound FluorogenicEx: ~485-497, Em: ~520-525[1][2]High Sensitivity: Capable of detecting low levels of elastase activity.
N-Succinyl-(Ala)3-p-nitroanilide Colorimetric410[4][5]Good Reproducibility: A widely used and well-established method.[6]
MeOSuc-Ala-Ala-Pro-Val-pNA Colorimetric405-410Good Specificity for Neutrophil Elastase: Commonly used for this specific elastase type.
MeOSuc-Ala-Ala-Pro-Val-AMC FluorogenicEx: ~380, Em: ~460Very High Sensitivity: Reported limit of detection as low as 11 pM.
MeOSuc-Ala-Ala-Pro-Val-AFC FluorogenicEx: ~380, Em: ~500High Sensitivity and Affinity: Lower Km value suggests a higher affinity for elastase.
Elastin-Orcein Colorimetric570Physiologically Relevant: Uses the natural substrate of elastase.
Elastin-Rhodamine FluorogenicEx: 550, Em: 570Physiologically Relevant & Fluorogenic: Combines the use of a natural substrate with fluorescent detection.

Table 1: Overview of Elastase Substrates and their Properties.

SubstrateLimit of Detection (LOD)Linear RangeMichaelis Constant (Km)
This compound Not explicitly found, but described as "highly sensitive"Data not availableData not available
N-Succinyl-(Ala)3-p-nitroanilide Generally in the nanomolar rangeDependent on enzyme concentration, typically linear for ΔA/min of 0.02-0.04[4]0.8 mM - 6.2 mM (for different elastases)[7]
MeOSuc-Ala-Ala-Pro-Val-pNA Nanomolar rangeData not availableData not available
MeOSuc-Ala-Ala-Pro-Val-AMC As low as 11 pMData not available362 µM (for human leukocyte elastase)
MeOSuc-Ala-Ala-Pro-Val-AFC Data not availableData not available130 µM (for leukocyte elastase)
Elastin-Orcein Dependent on the assay setupLinear with respect to enzyme concentration in a defined rangeNot applicable (insoluble substrate)
Elastin-Rhodamine Dependent on the assay setupData not availableNot applicable (insoluble substrate)

Table 2: Quantitative Comparison of Elastase Assays.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are the protocols for the key elastase activity assays.

Protocol 1: Elastase Activity Assay using this compound (Fluorogenic)

This protocol is based on commercially available kits.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Purified elastase or sample containing elastase

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.

  • Dilute the substrate stock solution to the desired working concentration in the assay buffer.

  • Add a specific volume of the sample or purified elastase to the wells of the 96-well plate.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

  • Monitor the increase in fluorescence over time. The rate of increase is proportional to the elastase activity.

Protocol 2: Elastase Activity Assay using N-Succinyl-(Ala)3-p-nitroanilide (Colorimetric)

This is a classic and widely used method.[4][5]

Materials:

  • N-Succinyl-(Ala)3-p-nitroanilide (Suc-Ala3-pNA)

  • 0.1 M Tris-HCl buffer, pH 8.0

  • Purified elastase or sample containing elastase

  • Spectrophotometer and cuvettes or a 96-well clear microplate and plate reader

Procedure:

  • Prepare a stock solution of Suc-Ala3-pNA in the Tris-HCl buffer (e.g., 2 mg/mL).[4]

  • In a cuvette or well, mix the assay buffer and the sample or purified elastase.

  • Incubate for a few minutes to allow the temperature to equilibrate (e.g., 25°C).[4]

  • Initiate the reaction by adding the Suc-Ala3-pNA solution.

  • Measure the increase in absorbance at 410 nm over time.[4][5]

  • Calculate the rate of change in absorbance from the linear portion of the curve. One unit of elastase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute.[5]

Protocol 3: Elastase Activity Assay using Elastin-Orcein (Colorimetric)

This method utilizes a natural, insoluble substrate.

Materials:

  • Elastin-Orcein

  • 0.2 M Tris-HCl buffer, pH 8.8

  • Purified elastase or sample containing elastase

  • Incubator with shaking capabilities

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Suspend a known amount of Elastin-Orcein in the Tris-HCl buffer.

  • Add the sample or purified elastase to the substrate suspension.

  • Incubate the mixture at 37°C with shaking for a defined period (e.g., 20 minutes to several hours).

  • Stop the reaction by placing the tubes on ice and/or adding a stop solution.

  • Centrifuge the samples to pellet the remaining insoluble elastin-orcein.

  • Transfer the supernatant containing the solubilized, colored peptides to a new tube or well.

  • Measure the absorbance of the supernatant at 570 nm.

  • The absorbance is proportional to the amount of elastin solubilized, which reflects the elastase activity.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Elastase Activity Measurement

Elastase_Activity_Assay cluster_substrate Substrate cluster_enzyme Enzyme cluster_product Product Substrate This compound (Non-fluorescent) Elastase Elastase Substrate->Elastase binds to Product Rhodamine 110 (Highly Fluorescent) Elastase->Product cleaves Measurement Fluorescence Measurement (Ex: 485nm, Em: 525nm) Product->Measurement detected by

Caption: Enzymatic cleavage of this compound by elastase.

Diagram 2: Experimental Workflow for Quantitative Elastase Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Substrate Stock Solution - Assay Buffer - Enzyme/Sample Dilutions B Pipette Enzyme/Sample into Microplate A->B C Add Substrate to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Measure Signal (Absorbance or Fluorescence) over Time D->E F Calculate Reaction Rate (ΔSignal / ΔTime) E->F G Determine Elastase Activity F->G

Caption: General workflow for a quantitative elastase activity assay.

Conclusion

The choice of assay for quantifying elastase activity is a critical decision in experimental design.

  • This compound and other fluorogenic substrates like MeOSuc-AAPV-AMC offer superior sensitivity, making them ideal for applications where the concentration of elastase is low or when high-throughput screening of inhibitors is required.

  • N-Succinyl-(Ala)3-p-nitroanilide provides a robust and cost-effective colorimetric method that is suitable for routine measurements where high sensitivity is not the primary concern. Its long-standing use has resulted in a wealth of comparative data in the literature.

  • Elastin-based substrates offer the advantage of using the natural substrate of the enzyme, which can be particularly relevant for studies investigating the physiological or pathological degradation of elastin. However, the insoluble nature of the substrate can lead to higher variability and challenges in kinetic analysis.

Researchers should carefully consider the specific requirements of their study, including sensitivity, cost, and physiological relevance, when selecting the most appropriate method for measuring elastase activity. This guide provides the necessary data and protocols to make an informed decision.

References

Safety Operating Guide

Proper Disposal of (Z-Ala-Ala-Ala-Ala)2Rh110: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ann Arbor, MI – Researchers and laboratory professionals utilizing the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper handling and disposal of this reagent and associated waste streams, addressing its chemical and potential biological hazards.

This compound is a sensitive substrate used in cell-based assays to measure neutrophil elastase activity. Upon cleavage, it releases the highly fluorescent compound Rhodamine 110. The substrate is typically supplied as a crystalline solid or in a solution, often with Dimethyl Sulfoxide (DMSO) as the solvent. The primary hazards are associated with the rhodamine component, which is toxic, and the potential for the waste to be biologically contaminated when used in experiments involving cells or tissues.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) provided by the supplier. The SDS for kits containing this reagent, such as those from Cayman Chemical, provides specific hazard information and handling instructions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat is required.

Engineering Controls:

  • Handle the reagent in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form or preparing solutions.

Disposal Procedures for this compound Waste

The disposal strategy for this compound waste depends on its form and whether it has been used in biological experiments. All waste generated from the use of this reagent must be considered hazardous.

Unused and Expired Reagent

Unused or expired this compound, in both solid form and in solution (e.g., in DMSO), must be disposed of as hazardous chemical waste.

Procedure:

  • Labeling: Ensure the original container is clearly labeled with the chemical name and associated hazards. If transferring to a new waste container, use a hazardous waste label.

  • Containment: Keep the reagent in its original, tightly sealed container. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled container.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for pickup and disposal by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Liquid Waste from Assays

Liquid waste from assays, such as supernatant from cell cultures or solutions from microplates, may contain the cleaved Rhodamine 110, the unreacted substrate, DMSO, and potentially biohazardous materials.

Scenario 1: Non-Biohazardous Liquid Waste

If the assay did not involve viable biological agents, the liquid waste is treated as hazardous chemical waste.

Procedure:

  • Collection: Collect all liquid waste in a designated, leak-proof, and chemically compatible container labeled as "Hazardous Waste" with the full chemical names of the contents.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal service.

Scenario 2: Potentially Biohazardous Liquid Waste

If the assay involved cell lines, primary cells, or other potentially infectious materials, the waste must be treated as both a chemical and biological hazard.

Procedure:

  • Decontamination: The primary step is to decontaminate the biological material.

    • Chemical Disinfection: Add a suitable chemical disinfectant, such as a fresh 10% bleach solution, to the liquid waste. Allow for a sufficient contact time (e.g., 30 minutes) to ensure inactivation of biological agents.[1]

    • Autoclaving: Alternatively, if the waste does not contain volatile or reactive chemicals that are incompatible with autoclaving, it can be steam sterilized. Collect the liquid waste in an autoclavable container, leaving the lid loose to prevent pressure buildup, and process it following standard autoclave procedures (typically 121°C for at least 30 minutes).[2]

  • Collection: After decontamination, the waste is still considered hazardous chemical waste due to the rhodamine and DMSO content. Collect the decontaminated liquid in a designated hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should indicate that it has been decontaminated.

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal service.

Contaminated Solid Waste

Solid waste, including pipette tips, microplates, gloves, and other consumables contaminated with this compound, must be disposed of as hazardous waste.

Procedure:

  • Collection:

    • Non-Biohazardous: Collect in a designated hazardous waste container lined with a durable plastic bag.

    • Biohazardous: If contaminated with biological materials, collect in a biohazard bag within a rigid, leak-proof container.

  • Decontamination (for biohazardous waste): The entire container with the biohazardous solid waste should be autoclaved. Use an autoclave-safe bag and ensure steam can penetrate the contents.

  • Final Disposal: After autoclaving, the waste is still considered hazardous chemical waste. The autoclaved bag should be placed in a designated hazardous chemical waste container for collection by a licensed disposal service.

Summary of Disposal Pathways

Waste TypeHazard ClassificationDisposal Procedure
Unused/Expired Reagent Hazardous ChemicalCollect in a labeled, sealed container for pickup by a licensed hazardous waste service.
Non-Biohazardous Liquid Waste Hazardous ChemicalCollect in a labeled hazardous waste container for pickup by a licensed service.
Biohazardous Liquid Waste Chemical & BiologicalDecontaminate via chemical disinfection or autoclaving, then collect as hazardous chemical waste for professional disposal.
Contaminated Solid Waste Hazardous ChemicalCollect in a designated hazardous waste container.
Biohazardous Solid Waste Chemical & BiologicalDecontaminate by autoclaving, then manage as hazardous chemical waste for professional disposal.

Experimental Protocols

The proper disposal procedures outlined above are a critical final step in any experimental protocol involving this compound. A typical experimental workflow leading to the generation of this waste is as follows:

  • Reagent Preparation: The lyophilized this compound is reconstituted in a solvent, typically DMSO, to create a stock solution.

  • Cell Treatment: The substrate is added to cell cultures, often in multi-well plates, where it can be cleaved by elastase.

  • Data Acquisition: The fluorescence of the cleaved Rhodamine 110 is measured using a plate reader or microscope.

  • Waste Generation: The remaining solutions in the wells, along with any contaminated consumables, constitute the waste that requires proper disposal.

Visual Guide to Disposal Decision Making

The following diagram illustrates the logical flow for determining the correct disposal pathway for waste generated from experiments using this compound.

DisposalWorkflow start Waste Generated from This compound Use is_biohazard Is the waste potentially biohazardous? start->is_biohazard is_liquid Is the waste liquid or solid? is_biohazard->is_liquid No is_liquid_bio Is the waste liquid or solid? is_biohazard->is_liquid_bio Yes collect_chem_liquid Collect as Hazardous Chemical Liquid Waste is_liquid->collect_chem_liquid Liquid collect_chem_solid Collect as Hazardous Chemical Solid Waste is_liquid->collect_chem_solid Solid decontaminate_liquid Decontaminate Liquid Waste (e.g., 10% Bleach or Autoclave) is_liquid_bio->decontaminate_liquid Liquid decontaminate_solid Decontaminate Solid Waste (Autoclave) is_liquid_bio->decontaminate_solid Solid decontaminate_liquid->collect_chem_liquid decontaminate_solid->collect_chem_solid professional_disposal Arrange for Professional Hazardous Waste Disposal collect_chem_liquid->professional_disposal collect_chem_solid->professional_disposal

Disposal Decision Workflow for this compound Waste

By following these procedures, researchers can ensure the safe and compliant disposal of this compound and its associated waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

This compound is a non-fluorescent substrate that is selectively cleaved by elastase to produce the highly fluorescent compound rhodamine 110.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the safety profile of its fluorescent product, rhodamine 110, indicates that it can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[5][6] Therefore, stringent safety measures are necessary when handling the substrate and its derivatives.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound, particularly when handling the powdered form and concentrated solutions.

Stage of HandlingEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving and Storage General Laboratory VentilationNitrile or Neoprene GlovesSafety GlassesStandard Laboratory CoatNot generally required
Weighing (as solid powder) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety GogglesStandard Laboratory Coat (fully buttoned)N95 or higher-rated respirator if not in a ventilated enclosure[5]
Solubilization (in solvents like DMSO or DMF) Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety GogglesStandard Laboratory CoatNot generally required if handled within a fume hood[5]
Use in Assays Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses or GogglesStandard Laboratory CoatNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound at -20°C in a tightly sealed container, protected from light.[1][7][8]

2. Preparation for Use (Weighing and Solubilization):

  • Weighing: Always handle the solid, powdered form of this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[5]

  • Solubilization: This substrate is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3] When preparing solutions, perform the task within a chemical fume hood to minimize exposure to solvent vapors.[5] Slowly add the solvent to the powder to avoid splashing.

3. Use in Experimental Protocols:

  • All subsequent experimental steps involving solutions of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid contact with skin and eyes.[9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11]

4. Spill Management:

  • Small Spills: In the event of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed, labeled container for proper disposal.[5][6]

  • Large Spills: For larger spills, evacuate the area and follow your institution's established emergency procedures.[5]

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

Waste TypeDisposal Procedure
Solid Waste All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
Liquid Waste Unused solutions and reaction mixtures containing this compound must be disposed of as hazardous chemical waste.[5] Do not pour down the drain.[6][10][11]
Contaminated Packaging Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[9]

Regulatory Compliance: Always adhere to all local, state, and federal regulations for the disposal of hazardous waste.[5]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving & Inspection Storage Storage (-20°C, Dark) Receiving->Storage Weighing Weighing (in Fume Hood) Storage->Weighing Solubilization Solubilization (in Fume Hood) Weighing->Solubilization Assay Use in Assay Solubilization->Assay Transfer Solution Solid_Waste Solid Waste Disposal Assay->Solid_Waste Contaminated Materials Liquid_Waste Liquid Waste Disposal Assay->Liquid_Waste Unused Solutions Spill Spill Management

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Z-Ala-Ala-Ala-Ala)2Rh110
Reactant of Route 2
Reactant of Route 2
(Z-Ala-Ala-Ala-Ala)2Rh110

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。